Isobutylmagnesium Bromide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
magnesium;2-methanidylpropane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDWATOXYCARFV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[CH2-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401564 | |
| Record name | Isobutylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-62-5 | |
| Record name | Isobutylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Isobutylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural chemistry of isobutylmagnesium bromide, a Grignard reagent of significant utility in organic synthesis. The content herein is curated for an audience with a strong background in chemistry, focusing on the nuanced structural aspects of this organometallic compound in both its theoretical monomeric state and its complex solution-state behavior.
Core Molecular Structure and Bonding
This compound, with the chemical formula (CH₃)₂CHCH₂MgBr, is fundamentally composed of an isobutyl group and a bromine atom covalently bonded to a central magnesium atom.[1][2] The bonding in the idealized monomeric form is characterized by a highly polar covalent bond between the carbon of the isobutyl group and the magnesium atom. This polarization results in a significant partial negative charge on the carbon atom, rendering it strongly nucleophilic, which is the basis of its reactivity in synthetic applications.[3]
In ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by two solvent molecules.[4][5] This coordination is crucial for stabilizing the Grignard reagent. The geometry around the magnesium atom in such solvated monomers is generally tetrahedral, with the isobutyl group, the bromine atom, and two ether oxygen atoms occupying the vertices.[1]
Caption: Solvated monomer of this compound.
The Schlenk Equilibrium: Structure in Solution
In solution, the structure of this compound is more complex than a simple solvated monomer. Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium.[5] This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.[5] For this compound, this can be represented as:
2 (CH₃)₂CHCH₂MgBr ⇌ ((CH₃)₂CHCH₂)₂Mg + MgBr₂
The position of this equilibrium is highly dependent on several factors, including the solvent, concentration, and temperature. In diethyl ether, the equilibrium generally favors the alkylmagnesium halide, whereas in THF, the formation of the dialkylmagnesium and magnesium dihalide is more pronounced. Furthermore, these species can form various dimeric and oligomeric structures, often with bridging halide atoms.[5]
Caption: The Schlenk equilibrium for Grignard reagents.
Quantitative Structural Data
| Parameter | Value | Method | Reference Compound |
| Molecular Formula | C₄H₉BrMg | - | This compound |
| Molecular Weight | 161.32 g/mol | - | This compound[6] |
| Mg-Br Bond Length | 2.48 Å | X-ray Crystallography | Ethylmagnesium bromide dietherate[1] |
| Mg-C Bond Length | 2.15 Å | X-ray Crystallography | Ethylmagnesium bromide dietherate[1] |
| Mg-O Bond Length | 2.03 Å, 2.05 Å | X-ray Crystallography | Ethylmagnesium bromide dietherate[1] |
| Br-Mg-C Bond Angle | 113.8° | X-ray Crystallography | Ethylmagnesium bromide dietherate[1] |
| O-Mg-O Bond Angle | 95.8° | X-ray Crystallography | Ethylmagnesium bromide dietherate[1] |
| C-Mg-O Bond Angles | 106.8°, 110.1° | X-ray Crystallography | Ethylmagnesium bromide dietherate[1] |
| Br-Mg-O Bond Angles | 106.0°, 125.0° | X-ray Crystallography | Ethylmagnesium bromide dietherate[1] |
Experimental Protocols
The following protocol is adapted from established literature procedures for the synthesis of Grignard reagents.[7] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
Materials:
-
Magnesium turnings (3.15 moles)
-
1-Bromo-2-methylpropane (isobutyl bromide) (3.45 moles)
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.
-
A small crystal of iodine is added to the flask to activate the magnesium surface.
-
A portion of the anhydrous diethyl ether is added to cover the magnesium.
-
A solution of isobutyl bromide in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small amount of the isobutyl bromide solution is added to the magnesium slurry. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, the remaining isobutyl bromide solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the reaction mixture is stirred and refluxed for an additional 30 minutes to ensure complete reaction.
-
The resulting grey-to-brown solution of this compound is then cooled and used in subsequent synthetic steps.
NMR spectroscopy is a powerful tool for characterizing the species in a Grignard solution, although the dynamic nature of the Schlenk equilibrium can lead to complex spectra.
Methodology:
-
Sample Preparation: Samples for NMR analysis must be prepared under strictly anhydrous and anaerobic conditions. A solution of this compound in an appropriate deuterated ethereal solvent (e.g., THF-d₈) is prepared in a glovebox or using Schlenk line techniques. The sample is then transferred to an NMR tube fitted with a valve (e.g., a J. Young tube).
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the isobutyl groups of the different magnesium species in solution. Due to the rapid exchange on the NMR timescale, averaged signals may be observed. The chemical shifts of the α-protons are particularly informative, as they are significantly shifted upfield compared to the starting isobutyl bromide due to the shielding effect of the electropositive magnesium.
-
¹³C NMR: The carbon NMR spectrum provides complementary information. The C-Mg carbon signal will also be shifted significantly upfield.
-
Variable-Temperature NMR: Performing NMR experiments at different temperatures can help to resolve the signals of the individual species in the Schlenk equilibrium by slowing down the exchange processes at lower temperatures.
-
Diffusion-Ordered Spectroscopy (DOSY): DOSY NMR can be used to differentiate between monomeric, dimeric, and other oligomeric species based on their different diffusion coefficients in solution.
Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and angles. However, obtaining suitable crystals of reactive organometallic compounds like this compound is a significant challenge.
Methodology:
-
Crystallization: A concentrated solution of this compound in a suitable anhydrous solvent (e.g., diethyl ether or a hydrocarbon/ether mixture) is prepared. Crystallization is typically attempted by slow cooling of the solution or by slow vapor diffusion of a non-polar solvent (e.g., pentane (B18724) or hexane) into the Grignard solution at low temperatures. All manipulations must be performed in an inert atmosphere.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head under a stream of cold nitrogen gas to prevent decomposition and solvent loss.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at low temperatures (e.g., 100 K).
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, yielding a three-dimensional electron density map. This map is then used to determine the positions of the atoms and to refine the structural model, providing detailed information on bond lengths, bond angles, and molecular packing.
Conclusion
The structure of this compound is best understood as a dynamic system in solution, governed by the Schlenk equilibrium. While the idealized solvated monomer provides a useful model for its reactivity, a comprehensive understanding must account for the presence of diisobutylmagnesium, magnesium bromide, and various aggregated species. Although direct experimental structural data for this compound is scarce, analogies with other simple Grignard reagents provide a solid foundation for comprehending its structural and chemical properties. The synthesis and characterization of this important reagent require rigorous experimental techniques to manage its inherent reactivity.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 6. This compound | C4H9BrMg | CID 4285172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
isobutylmagnesium bromide chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of Isobutylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a prominent member of the Grignard reagent family, is a powerful and versatile organometallic compound widely employed in organic synthesis. Its utility lies in its ability to form new carbon-carbon bonds, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for professionals in research and drug development. It includes a detailed summary of its physical and chemical characteristics, in-depth discussions on its reactivity with various functional groups, and explicit experimental protocols. Furthermore, this document incorporates visual aids in the form of diagrams generated using Graphviz to illustrate key reaction pathways and experimental workflows, facilitating a deeper understanding of its application in synthetic chemistry.
Chemical Properties
This compound is typically handled as a solution in an ethereal solvent, most commonly diethyl ether or tetrahydrofuran (B95107) (THF), due to its high reactivity with moisture and air.[1][2]
Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that many of these properties, such as density and flash point, are often reported for the solution rather than the pure compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉BrMg | |
| Molecular Weight | 161.32 g/mol | [3] |
| CAS Number | 926-62-5 | [4] |
| Appearance | Colorless to pale yellow or brown liquid/solution | [1][5] |
| Melting Point | 51-53 °C | |
| Boiling Point | 122-123 °C @ 0.2 Torr | [6][7] |
| Density | 0.941 g/mL at 25 °C (for 2.0 M solution in diethyl ether) | [4][8] |
| Solubility | Soluble in diethyl ether and tetrahydrofuran (THF) | [9] |
| Flash Point | < -30 °F (for solution in diethyl ether) | [10][11] |
Schlenk Equilibrium
In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. This involves an equilibrium between the monomeric alkylmagnesium halide (RMgX) and the dimeric dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). The position of this equilibrium is influenced by the solvent, concentration, and temperature.
Reactivity
As a potent nucleophile and a strong base, this compound reacts with a wide array of electrophiles.[1] The isobutyl group acts as a carbanion, readily attacking electron-deficient centers.
Reaction with Carbonyl Compounds (Aldehydes and Ketones)
One of the most fundamental applications of Grignard reagents is their reaction with carbonyl compounds to form alcohols.[1][4] this compound adds to the carbonyl carbon of aldehydes and ketones to yield secondary and tertiary alcohols, respectively, after acidic workup.
Reaction with Esters
The reaction of this compound with esters proceeds via a double addition mechanism. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which is more reactive than the starting ester. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after workup.[5]
Reaction with Nitriles
This compound adds to the electrophilic carbon of a nitrile to form an imine anion intermediate. Subsequent hydrolysis with aqueous acid yields a ketone.[6][12] This provides a valuable synthetic route to ketones.
Reaction with Epoxides
The reaction of this compound with epoxides is a ring-opening reaction that proceeds via an Sₙ2 mechanism. The nucleophilic isobutyl group attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a new carbon-carbon bond and an alcohol after acidic workup. The attack generally occurs at the less sterically hindered carbon of the epoxide.[13]
Experimental Protocols
The successful use of this compound necessitates stringent anhydrous and anaerobic conditions due to its high reactivity towards water and oxygen.[1][2]
General Protocol for a Grignard Reaction
The following is a generalized procedure for the reaction of this compound with an electrophile.
Detailed Protocol: Synthesis of 2,6-Dimethyl-4-heptanol
This protocol details the synthesis of 2,6-dimethyl-4-heptanol via the reaction of this compound with ethyl formate (B1220265).
Materials:
-
Magnesium turnings
-
1-Bromo-2-methylpropane (isobutyl bromide)
-
Anhydrous diethyl ether
-
Ethyl formate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of this compound: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add anhydrous diethyl ether to cover the magnesium. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, the remaining isobutyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ethyl Formate: The Grignard solution is cooled in an ice bath. A solution of ethyl formate in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for 1-2 hours after the addition is complete.
-
Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling in an ice bath. The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude 2,6-dimethyl-4-heptanol can be purified by distillation.
Safety and Handling
This compound is a highly reactive and hazardous substance. It is flammable and reacts violently with water, releasing flammable gases.[3] It can also cause severe skin burns and eye damage.[4] Therefore, it must be handled in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering a reliable method for the formation of carbon-carbon bonds. Its reactivity with a broad range of functional groups makes it an invaluable tool for the synthesis of complex organic molecules in academic and industrial research, particularly in the field of drug development. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective utilization. The information and protocols provided in this guide are intended to serve as a comprehensive resource for researchers and scientists working with this versatile reagent.
References
- 1. CAS 926-62-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 3. prepchem.com [prepchem.com]
- 4. nbinno.com [nbinno.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A reaction between methyl magnesium bromide and ethyl alcohol gives [allen.in]
- 8. m.youtube.com [m.youtube.com]
- 9. Solved SYNTHESIS OF 2-METHYL-4-HEPTANONE Name: Date: Lab | Chegg.com [chegg.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
Synthesis of Isobutylmagnesium Bromide from Isobutyl Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isobutylmagnesium bromide, a crucial Grignard reagent in organic chemistry. This compound is a versatile nucleophilic agent widely employed in the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to ensure successful and reproducible synthesis.
Reaction Overview and Mechanism
The synthesis of this compound is a classic example of a Grignard reaction, where an organohalide reacts with magnesium metal in an anhydrous ether solvent.[2] The magnesium inserts into the carbon-bromine bond of isobutyl bromide, reversing the polarity of the carbon atom and rendering it nucleophilic.[3]
Reaction: (CH₃)₂CHCH₂Br + Mg → (CH₃)₂CHCH₂MgBr
The reaction is typically initiated using a small amount of an activator, such as iodine, which cleans the surface of the magnesium oxide layer, exposing the reactive metal.[2][4] The mechanism is believed to involve radical intermediates at the surface of the magnesium.[4] It is imperative to conduct the reaction under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which leads to their decomposition into the corresponding alkane.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound, compiled from established laboratory procedures.
Table 1: Reagent Quantities and Ratios
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Example Quantity (Small Scale)[7] | Example Quantity (Large Scale)[8] |
| Isobutyl Bromide | C₄H₉Br | 137.02 | 1.0 | 0.87 mL (8 mmol) | 517 g (3.45 mol) |
| Magnesium | Mg | 24.31 | 1.5 | 292 mg (12 mmol) | 76.5 g (3.15 mol) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent | 12 mL | 1300 mL |
| Iodine | I₂ | 253.81 | Catalyst | 1 small crystal | Not specified |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Reaction Temperature | Initial cooling with ice, then reflux | [7] |
| Reaction Time | 30 min at room temperature, then 15 min under reflux | [7] |
| Atmosphere | Inert (Argon or Nitrogen) | [7][8] |
| Reported Yield | ~99% (in solution for subsequent reaction) | [7] |
Detailed Experimental Protocol
This protocol is a synthesized procedure based on common laboratory practices for the preparation of Grignard reagents.[2][5][7][9]
3.1. Materials and Equipment:
-
Two-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Schlenk line or source of inert gas (Argon or Nitrogen)
-
Syringes and needles
-
Glassware must be oven-dried and cooled under an inert atmosphere before use.[2][9]
3.2. Reagents:
-
Magnesium turnings
-
Isobutyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal
3.3. Procedure:
-
Preparation of Apparatus: Assemble the dry two-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. The entire apparatus should be under a positive pressure of an inert gas.
-
Initiation of Reaction: Place the magnesium turnings (1.5 equivalents) and a small crystal of iodine into the reaction flask.[7]
-
Solvent Addition: Add a portion of the anhydrous diethyl ether to the flask, enough to cover the magnesium turnings.
-
Preparation of Isobutyl Bromide Solution: In the dropping funnel, prepare a solution of isobutyl bromide (1.0 equivalent) in the remaining anhydrous diethyl ether.
-
Addition of Isobutyl Bromide: Add a small amount of the isobutyl bromide solution to the magnesium suspension. The reaction should start, as indicated by the disappearance of the iodine color and the formation of a cloudy gray solution. Gentle warming may be necessary to initiate the reaction.[5]
-
Continuation of Addition: Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.[8]
-
Completion of Reaction: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, followed by heating under reflux for an additional 15-30 minutes to ensure complete reaction.[7][8]
-
Use of the Grignard Reagent: The resulting gray to brownish solution of this compound is typically used directly in subsequent reactions.[7] It is not isolated from the solution.
Diagrams
The following diagrams illustrate the reaction pathway and a typical experimental workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. adichemistry.com [adichemistry.com]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
mechanism of isobutylmagnesium bromide formation
An In-depth Technical Guide on the Core Mechanism of Isobutylmagnesium Bromide Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of this compound, a Grignard reagent, is a cornerstone of organometallic chemistry, pivotal for creating carbon-carbon bonds in pharmaceutical and fine chemical synthesis.[1][2] This guide elucidates the core mechanism of its formation, detailing the critical roles of the magnesium surface, solvent, and reaction conditions. It provides a comprehensive overview of the single electron transfer (SET) mechanism, detailed experimental protocols, and quantitative data to ensure reproducible and optimized synthesis.
The Core Mechanism: A Surface-Mediated Radical Process
The synthesis of this compound from isobutyl bromide and magnesium metal is not a simple insertion reaction but a complex, heterogeneous process that occurs on the surface of the magnesium.[3] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium metal to the isobutyl bromide molecule.[4][5] This process can be broken down into several key stages:
-
Activation: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which is unreactive towards organic halides and prevents the reaction from starting.[3][6] Activation of the magnesium surface is therefore a critical first step to expose fresh, reactive metal.
-
Initiation (Single Electron Transfer): An electron is transferred from the activated magnesium surface to the antibonding orbital of the carbon-bromine bond in isobutyl bromide. This transfer is the rate-determining step.[5]
-
Formation of Intermediates: The electron transfer results in the cleavage of the C-Br bond, forming an isobutyl radical and a magnesium bromide radical anion, both of which remain adsorbed to the magnesium surface.
-
Radical Coupling: The highly reactive isobutyl radical rapidly combines with the magnesium bromide radical anion on the surface to form the final product, this compound.[5]
The overall reaction is highly exothermic and requires careful temperature control. The etheric solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), is not merely a medium but plays a crucial role in stabilizing the resulting Grignard reagent by coordinating to the magnesium atom.[5]
Signaling Pathway Diagram: Single Electron Transfer (SET) Mechanism
The following diagram illustrates the stepwise formation of the Grignard reagent on the magnesium surface.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. byjus.com [byjus.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
The Solubility of Isobutylmagnesium Bromide: A Technical Guide for Researchers
An In-depth Analysis of Solvent Effects on Grignard Reagent Solubility in Tetrahydrofuran (B95107) versus Diethyl Ether
For researchers, scientists, and professionals in drug development, the choice of solvent in a Grignard reaction is a critical parameter influencing reaction initiation, yield, and the nature of the organometallic species in solution. This technical guide provides a detailed examination of the solubility of isobutylmagnesium bromide, a common Grignard reagent, in two of the most frequently used ethereal solvents: tetrahydrofuran (THF) and diethyl ether (ether). Understanding the nuances of solubility in these solvents is paramount for optimizing synthetic protocols and ensuring reproducibility.
Core Principles: The Role of the Solvent in Grignard Reagent Solubility
Ethereal solvents are essential for the formation and stabilization of Grignard reagents. Their efficacy stems from their ability to act as Lewis bases, donating a lone pair of electrons from the oxygen atom to the electron-deficient magnesium center of the Grignard reagent.[1][2][3] This coordination forms a soluble complex, preventing the aggregation and precipitation of the organomagnesium species.[3] Furthermore, these solvents are aprotic, meaning they lack acidic protons that would otherwise react with and neutralize the highly basic Grignard reagent.[3]
The structure of the ether plays a significant role in its coordinating ability. THF's oxygen is arguably more available for coordination compared to the more sterically hindered oxygen in diethyl ether.[4] This difference in coordination can influence the equilibrium of species in solution, as described by the Schlenk equilibrium.
The Schlenk equilibrium describes the disproportionation of a Grignard reagent (RMgX) into its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. The position of this equilibrium is influenced by the solvent, the nature of the alkyl group, and the halogen. In strongly coordinating solvents like THF, the monomeric RMgX species is generally favored.[4]
Quantitative Solubility Data
| Solvent | Molar Concentration (mol/L) | Estimated Minimum Solubility ( g/100 mL) |
| Tetrahydrofuran (THF) | ~2.0 | ~32.26 |
| Diethyl Ether | ~2.0 | ~32.26 |
Note: The estimated minimum solubility is calculated based on a 2.0 M solution and the molecular weight of this compound (161.32 g/mol ). This represents a conservative estimate, and the actual saturation solubility may be higher.
The Schlenk Equilibrium and Its Implications
The interplay between the Grignard reagent and the solvent is elegantly described by the Schlenk equilibrium. The diagram below illustrates this dynamic relationship and the role of the solvent in stabilizing the various magnesium species.
Caption: The Schlenk Equilibrium and Solvent Coordination.
Experimental Protocol: Determination of this compound Solubility
This section outlines a detailed methodology for determining the maximum solubility of this compound in an ethereal solvent. The protocol involves the preparation of a saturated solution followed by titration to determine the concentration of the active Grignard reagent.
Materials:
-
Isobutyl bromide
-
Magnesium turnings
-
Anhydrous solvent (THF or diethyl ether)
-
Iodine crystal (for initiation)
-
Anhydrous titration solvent (e.g., THF)
-
Standardized solution of a titrant (e.g., sec-butanol in xylene)
-
Indicator (e.g., 1,10-phenanthroline)
-
Schlenk line or glove box for inert atmosphere
-
Magnetic stirrer and stir bars
-
Assorted oven-dried glassware (flasks, syringes, needles)
Workflow for Solubility Determination:
Caption: Experimental Workflow for Grignard Reagent Solubility Determination.
Detailed Procedure:
-
Preparation of the Saturated Solution:
-
Under an inert atmosphere (argon or nitrogen), add magnesium turnings to an oven-dried flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Slowly add a solution of isobutyl bromide in the desired anhydrous solvent (THF or diethyl ether) to the magnesium turnings. An excess of isobutyl bromide and magnesium should be used to ensure a saturated solution with unreacted starting materials present.
-
The reaction is exothermic and may require initial gentle heating to initiate, followed by cooling to maintain a controlled reflux.
-
Once the initial reaction subsides, continue to stir the mixture at a constant, recorded temperature for several hours to ensure equilibrium is reached.
-
Turn off the stirring and allow the excess magnesium and any solid byproducts to settle completely.
-
-
Sampling and Titration:
-
Carefully withdraw a precise volume of the clear supernatant (the saturated Grignard solution) using a calibrated syringe.
-
Inject this sample into a known volume of anhydrous solvent in a separate flask to create a diluted solution for titration.
-
Add a small amount of an indicator, such as 1,10-phenanthroline, to the diluted Grignard solution.
-
Titrate the solution with a standardized solution of sec-butanol in xylene until the characteristic endpoint color change is observed and persists.
-
-
Calculation of Solubility:
-
Using the volume and concentration of the titrant, and the initial volume of the Grignard solution sample, calculate the molar concentration of the saturated this compound solution.
-
Convert the molar concentration to grams per 100 mL to express the solubility in more conventional units.
-
This rigorous experimental approach provides a reliable method for quantifying the solubility of this compound and other Grignard reagents, enabling a more precise understanding and control of their applications in chemical synthesis.
References
Isobutylmagnesium Bromide: A Comprehensive Technical Guide to its Role as a Nucleophile in Organic Synthesis
Introduction
Isobutylmagnesium bromide (C₄H₉BrMg) is an organomagnesium compound belonging to the class of Grignard reagents.[1] It is a powerful nucleophile and a strong base, making it a versatile and crucial tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Typically supplied as a solution in ethers like diethyl ether (DEE) or tetrahydrofuran (B95107) (THF), its reactivity stems from the polarized carbon-magnesium bond, which imparts significant carbanionic character to the isobutyl group.[1] This inherent nucleophilicity allows it to readily attack a wide range of electrophilic centers, most notably carbonyl carbons, epoxides, and other activated systems. Due to its high reactivity, particularly with protic sources like water and moisture, this compound must be handled under anhydrous conditions in an inert atmosphere.[1] This guide provides an in-depth exploration of its primary applications as a nucleophile, complete with reaction mechanisms, quantitative data, and experimental protocols for researchers and professionals in drug development and chemical synthesis.
Nucleophilic Addition to Carbonyl Groups and Nitriles
One of the most fundamental applications of this compound is its nucleophilic addition to the electrophilic carbon of carbonyl groups and nitriles. These reactions are cornerstones of organic synthesis, enabling the construction of more complex molecules and the introduction of the isobutyl moiety.[2]
Reaction with Aldehydes and Ketones
This compound reacts with aldehydes to produce secondary alcohols and with ketones to yield tertiary alcohols. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. A subsequent aqueous or mild acidic workup protonates the alkoxide to furnish the final alcohol product.
Caption: General mechanism for Grignard addition to carbonyls.
Quantitative Data: Addition to Aldehydes and Ketones
| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside | This compound | THF | 0 °C to RT | Leucine-derived sugar carbinol | Not specified | [3] |
| Generic Aldehyde (RCHO) | This compound | Diethyl Ether | 0 °C then RT | Secondary Alcohol (RCH(OH)iBu) | Typically High | General |
| Generic Ketone (RCOR') | This compound | Diethyl Ether | 0 °C then RT | Tertiary Alcohol (R(R')C(OH)iBu) | Typically High | General |
Experimental Protocol: General Synthesis of an Alcohol
-
A flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is charged with magnesium turnings.
-
A small crystal of iodine is added, and the flask is gently warmed under a nitrogen stream.
-
A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
The solution is cooled to 0 °C, and a solution of the aldehyde or ketone in anhydrous diethyl ether is added dropwise with stirring.
-
After the addition, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol, which can be purified by distillation or chromatography.
Reaction with Esters and Acyl Chlorides
The reaction of this compound with esters and acyl chlorides is more complex as it involves a two-stage addition. The initial nucleophilic acyl substitution produces a ketone intermediate.[4] This ketone is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent, typically leading to a tertiary alcohol after acidic workup. It is often difficult to stop the reaction at the ketone stage, although careful control of reaction conditions (e.g., low temperature) can sometimes favor its isolation.
Caption: Reaction pathway of Grignard reagents with esters.
Reaction with Nitriles
This compound can add to the carbon-nitrogen triple bond of nitriles. This reaction forms an imine intermediate which, upon acidic hydrolysis, yields a ketone.[5] This method provides a direct route to ketones from nitriles. For example, the addition of this compound to acetonitrile, followed by hydrolysis, produces 4-methyl-2-pentanone.[5]
Nucleophilic Ring-Opening of Epoxides
Epoxides, three-membered cyclic ethers, are highly susceptible to ring-opening reactions due to significant ring strain.[6] this compound, as a strong nucleophile, readily attacks one of the electrophilic carbons of the epoxide ring.[7]
The reaction proceeds via an Sₙ2 mechanism, involving a backside attack by the nucleophile on the epoxide carbon.[6][8] This leads to an inversion of stereochemistry at the site of attack. In the case of unsymmetrical epoxides under these basic/nucleophilic conditions, the attack preferentially occurs at the less sterically hindered carbon atom.[7][9] The initial product is a magnesium alkoxide, which is protonated during workup to yield a β-alcohol.
Caption: Workflow for epoxide ring-opening by Grignard reagents.
Quantitative Data: Epoxide Ring-Opening
| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| Propylene Oxide | This compound | Diethyl Ether | 0 °C to RT | 5-Methyl-2-hexanol | High | General |
| Styrene Oxide | This compound | THF | 0 °C to RT | 4-Methyl-1-phenyl-2-pentanol | High | General |
Experimental Protocol: General Epoxide Ring-Opening
-
A solution of this compound in anhydrous THF is prepared as previously described and cooled to 0 °C in an ice bath.
-
A solution of the epoxide in anhydrous THF is added dropwise to the stirred Grignard solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3-12 hours, monitoring by TLC.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The resulting crude β-alcohol is purified by flash column chromatography.
Conjugate (1,4) Addition Reactions
When reacting with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo two modes of addition: direct (1,2) addition to the carbonyl carbon or conjugate (1,4) addition to the β-carbon.[10] Uncatalyzed reactions of this compound often result in a mixture of both 1,2- and 1,4-addition products.[11]
However, the regioselectivity can be steered towards 1,4-addition by the use of a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl) or cuprous iodide (CuI).[11][12] The Grignard reagent is believed to form an organocuprate-like species in situ, which preferentially undergoes conjugate addition. This reaction, often called a Michael addition, results in an enolate intermediate that is protonated during workup to give the β-isobutyl-substituted carbonyl compound.[13]
References
- 1. CAS 926-62-5: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. scispace.com [scispace.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Introduction: The Role of Isobutylmagnesium Bromide in Organic Synthesis
An In-depth Technical Guide to the Basic Principles of Grignard Reactions with Isobutylmagnesium Bromide
Grignard reagents, organomagnesium halides with the general structure R-Mg-X, are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents function as potent nucleophiles and strong bases.[3][4] this compound ((CH₃)₂CHCH₂MgBr) is a prominent member of this class, valued for its ability to introduce the isobutyl group into various molecular scaffolds.[5][6][7]
This technical guide provides a comprehensive overview of the fundamental principles governing Grignard reactions involving this compound. It is intended for researchers, scientists, and professionals in drug development who utilize organometallic chemistry. The guide details the reagent's formation, core reactivity principles, and its characteristic reactions with key electrophiles such as carbonyl compounds and epoxides.
Formation and Properties of this compound
The synthesis of a Grignard reagent is a critical step that dictates the success of subsequent reactions. It involves the reaction of an organohalide with magnesium metal in an anhydrous ethereal solvent.[3]
Synthesis Mechanism
This compound is prepared by reacting 1-bromo-2-methylpropane (B43306) (isobutyl bromide) with magnesium turnings.[8] The reaction is typically carried out in dry diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the organomagnesium compound.[1] The mechanism is complex and believed to occur on the surface of the magnesium metal, involving single electron transfer (SET) steps to form radical intermediates.[2][9] To initiate the reaction, which can be sluggish due to a passivating layer of magnesium oxide on the metal surface, activators such as a small crystal of iodine or 1,2-dibromoethane (B42909) are often used.[3][10][11]
Core Reactivity
The significant difference in electronegativity between carbon and magnesium polarizes the carbon-magnesium bond, imparting a high degree of ionic character.[12] This polarization makes the isobutyl group's alpha-carbon strongly nucleophilic and carbanionic, ready to attack electrophilic centers.[3][12]
Crucially, Grignard reagents are also exceptionally strong bases.[3][4] They react readily with protic compounds, including water, alcohols, amines, and even terminal alkynes, to abstract a proton.[1][13][14] This reactivity necessitates the use of scrupulously anhydrous conditions (dry glassware and solvents) throughout the preparation and reaction sequence, as any moisture will quench the reagent and reduce the yield.[1][5][15]
Reactions with Carbonyl Compounds
The nucleophilic addition to carbonyl groups is the most common application of Grignard reagents.[2][4] this compound adds the isobutyl group to aldehydes, ketones, and esters, leading to the formation of various alcohols.
Aldehydes and Ketones
The reaction proceeds via a nucleophilic addition mechanism. The nucleophilic carbon of the this compound attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate.[2][4] A subsequent aqueous acidic workup protonates the alkoxide to yield the final alcohol product.[16][17]
-
Formaldehyde yields a primary alcohol (3-methyl-1-butanol).
// Nodes reagent [label="Isobutylmagnesium\nBromide\n((CH₃)₂CHCH₂-MgBr)", fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="Ketone\n(R-CO-R')", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Tetrahedral Magnesium\nAlkoxide Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Acid\nWorkup (H₃O⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Tertiary Alcohol", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges reagent -> intermediate [label="Nucleophilic Attack\non Carbonyl Carbon", color="#4285F4"]; ketone -> intermediate [color="#4285F4"]; intermediate -> product [label="Protonation", color="#5F6368"]; workup -> intermediate [style=dashed, arrowhead=none, color="#5F6368"]; } caption: "Signaling pathway for the reaction of this compound with a ketone."
Esters
The reaction of this compound with an ester consumes two equivalents of the Grignard reagent to produce a tertiary alcohol.[16][19] The mechanism involves two distinct stages:
-
Addition-Elimination : The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR) as a leaving group to form a ketone.[15][20]
-
Second Nucleophilic Addition : The newly formed ketone is more reactive than the starting ester towards the Grignard reagent.[4][19] It rapidly reacts with a second equivalent of this compound, following the pathway described for ketones, to form a tertiary alkoxide. This is then protonated during workup to give the final tertiary alcohol, which contains two identical isobutyl groups attached to the carbinol carbon.[19][20]
Reaction with Epoxides
Grignard reagents react with epoxides in a ring-opening reaction that forms a new carbon-carbon bond and an alcohol.[17][21] This reaction follows an Sₙ2-like mechanism where the nucleophilic isobutyl group performs a backside attack on one of the epoxide carbons.[17][22]
The attack preferentially occurs at the less sterically hindered carbon of the epoxide ring.[14][17] This breaks the C-O bond and relieves the ring strain, resulting in a magnesium alkoxide.[21][23] Subsequent acidic workup protonates the alkoxide to yield the alcohol.[17][24] The reaction with ethylene (B1197577) oxide is a particularly useful method for producing a primary alcohol with a two-carbon extension from the Grignard reagent.[24]
Experimental Protocols
Strict adherence to anhydrous conditions is paramount for the success of any Grignard reaction. All glassware must be oven- or flame-dried immediately before use, and anhydrous solvents are required.
Protocol: Preparation of this compound
This protocol is adapted from a standard laboratory procedure.[10]
-
Setup : Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Place magnesium turnings (1.2 eq) and a small iodine crystal in the flask.
-
Initiation : Add a small portion of a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Addition : Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion : After the addition is complete, continue to stir the mixture at room temperature for 30 minutes, followed by a brief period of reflux (15 minutes) to ensure all the magnesium has reacted.
-
Usage : The resulting grayish, cloudy solution of this compound is ready for use in subsequent reactions.
Protocol: General Reaction with an Electrophile (e.g., Ketone)
-
Reaction Setup : Cool the freshly prepared this compound solution in an ice-water bath.
-
Substrate Addition : Slowly add a solution of the ketone (1.0 eq) in anhydrous diethyl ether to the Grignard reagent via the dropping funnel. Maintain a low temperature to control the exothermic reaction.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified time (typically 1-2 hours) to ensure completion.
-
Quenching : Carefully and slowly pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., 1 M HCl) to quench unreacted Grignard reagent and protonate the alkoxide product.
-
Workup and Isolation : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol product.
-
Purification : Purify the crude product by distillation or column chromatography as required.
// Nodes A [label="Assemble Dry Glassware\nunder Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare Solution of\nIsobutyl Bromide in Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Initiate Reaction with\nMg and Iodine", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Add Isobutyl Bromide\nSolution Dropwise", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Cool Grignard Reagent\n(Ice Bath)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Add Electrophile\n(e.g., Ketone) Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Reaction at Room Temp", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Quench with\nAqueous Acid/NH₄Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Product Isolation\n(Extraction & Drying)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Purification", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> C [color="#5F6368"]; B -> D [color="#5F6368"]; C -> D [label="Initiation Confirmed", color="#5F6368"]; D -> E [label="Grignard Formed", color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [label="Reaction Complete", color="#5F6368"]; H -> I [color="#5F6368"]; I -> J [color="#5F6368"]; } caption: "Experimental workflow for a typical Grignard synthesis and reaction."
Quantitative Data and Reaction Parameters
The yield and selectivity of Grignard reactions are highly dependent on factors such as substrate, solvent, temperature, and the purity of the reagents.
Table 1: Molar Equivalents for this compound Synthesis
| Reagent | Molar Equivalent | Role | Reference |
| Magnesium | 1.5 eq | Metal Reactant | [10] |
| Isobutyl Bromide | 1.0 eq | Halide Precursor | [10] |
| Iodine | Catalytic amount | Activator | [10] |
| Diethyl Ether | Solvent | Stabilizing Solvent | [10] |
Table 2: General Reaction Conditions
| Parameter | Condition | Rationale | Reference |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with O₂ and moisture. | [1][5] |
| Temperature (Addition) | 0 °C to Reflux | Controls exothermic reaction; reflux drives completion. | [8][10] |
| Solvents | Anhydrous Diethyl Ether, THF | Solubilizes and stabilizes the Grignard reagent. | [1] |
| Workup | Aqueous Acid (HCl, H₂SO₄) or NH₄Cl | Quenches excess reagent and protonates the product. | [8][17] |
// Central Node center [label="Grignard Reaction\nSuccess", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Factors anhydrous [label="Anhydrous Conditions\n(Solvent & Glassware)", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="Inert Atmosphere\n(N₂ or Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Temperature Control", fillcolor="#F1F3F4", fontcolor="#202124"]; substrate [label="Electrophile Type\n(Aldehyde, Ketone, Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Solvent Choice\n(Ether, THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; activation [label="Mg Activation\n(Iodine, Crushing)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges anhydrous -> center [label="Prevents Quenching", color="#EA4335"]; inert -> center [label="Prevents Oxidation", color="#EA4335"]; temp -> center [label="Controls Rate & Side Rxns", color="#FBBC05"]; substrate -> center [label="Determines Product", color="#34A853"]; solvent -> center [label="Stabilizes Reagent", color="#34A853"]; activation -> center [label="Ensures Initiation", color="#FBBC05"]; } caption: "Logical relationships of key factors influencing Grignard reactions."
References
- 1. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 2. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. CAS 926-62-5: this compound | CymitQuimica [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. prepchem.com [prepchem.com]
- 9. web.alfredstate.edu [web.alfredstate.edu]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Grignard Reagents [chemed.chem.purdue.edu]
- 13. Predict the products of the following reactions. (a) sec-butylmag... | Study Prep in Pearson+ [pearson.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. Grignard Reaction [organic-chemistry.org]
- 19. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 20. youtube.com [youtube.com]
- 21. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 22. m.youtube.com [m.youtube.com]
- 23. What is the reaction of epoxide with Grignard reag class 11 chemistry CBSE [vedantu.com]
- 24. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Safe Handling and Utilization of Isobutylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutylmagnesium bromide, a Grignard reagent, is a potent nucleophile widely employed in organic synthesis for the formation of carbon-carbon bonds. Its utility in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals is well-established.[1][2][3] However, its high reactivity also necessitates stringent safety protocols and specialized handling techniques to mitigate risks associated with its pyrophoric and moisture-sensitive nature.[4] This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental protocols for the safe and effective use of this compound in a laboratory setting.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and hazards associated with this compound is paramount for its safe handling. The following tables summarize key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₄H₉BrMg | [5] |
| Molecular Weight | 161.32 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Density | 0.941 g/mL at 25 °C (for 2.0 M solution in diethyl ether) | [5] |
| Melting Point | -2 °C | [6] |
| Boiling Point | 112 °C at 5 mmHg | [6] |
| Flash Point | -34 °C (-29.2 °F) (for 2.0 M solution in diethyl ether) | [2][5] |
| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Flammable liquids (Category 1) | 🔥 | H224: Extremely flammable liquid and vapour.[6][7] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6][7] |
| Substances and mixtures which in contact with water emit flammable gases (Category 1) | 🔥 | H260: In contact with water releases flammable gases which may ignite spontaneously.[4] | P223: Do not allow contact with water.[6] P231+P232: Handle and store contents under inert gas. Protect from moisture.[6] |
| Skin corrosion/irritation (Category 1B) | corrosive | H314: Causes severe skin burns and eye damage.[2][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8] |
| Serious eye damage/eye irritation (Category 1) | corrosive | H318: Causes serious eye damage.[6][7] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] |
| Specific target organ toxicity — single exposure (Category 3), Central nervous system | ❗ | H336: May cause drowsiness or dizziness.[6][7] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6][7] |
| Acute toxicity, Oral (Category 4) | ❗ | H302: Harmful if swallowed.[6][7] | P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[7] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE | Specification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US). A face shield is also recommended.[6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) inspected prior to use.[6][9] |
| Body Protection | Flame-retardant lab coat.[7] Impervious clothing should be worn.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated fume hood.[8][9] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[6] |
Handling and Storage
General Handling Precautions
-
Inert Atmosphere: All manipulations involving this compound must be carried out under an inert atmosphere (e.g., dry argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.[1][8] Schlenk lines or glove boxes are standard equipment for these operations.[9]
-
Dry Glassware and Solvents: All glassware must be rigorously dried, typically by flame-drying or oven-drying, and cooled under an inert atmosphere before use.[9][10] Solvents must be anhydrous.[8]
-
Spark-Proof Equipment: Use non-sparking tools and explosion-proof equipment to prevent ignition of flammable vapors.[6]
-
Avoid Incompatible Materials: Keep this compound away from water, alcohols, acids, acid chlorides, acid anhydrides, and oxidizing agents.[3][9]
-
Work Area: Ensure the work area is clean, free of clutter, and that a safety shower and eyewash station are readily accessible.[8]
Storage
-
Store containers in a cool, dry, and well-ventilated place, away from sources of ignition.[6][8]
-
Containers should be tightly sealed and stored under an inert atmosphere.[3]
-
Store separately from incompatible materials.[6] For short-term storage, a flask filled with dry argon in a refrigerator is suitable.[1]
Experimental Protocols
Preparation of this compound
This protocol describes the in situ preparation of this compound for immediate use in a subsequent reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Isobutyl bromide
-
Anhydrous diethyl ether
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all flame- or oven-dried)
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Assemble the dry glassware, including a reflux condenser and a dropping funnel, and flush the system with inert gas.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add a small portion of the isobutyl bromide solution to the magnesium suspension. The disappearance of the iodine color and the gentle refluxing of the ether indicate the initiation of the reaction.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the magnesium is consumed.[7] The resulting solution of this compound is ready for use.
Reaction with a Carbonyl Compound (e.g., an Aldehyde)
This protocol outlines the general procedure for the nucleophilic addition of this compound to an aldehyde.
Materials:
-
Solution of this compound in an ethereal solvent
-
Aldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Apparatus for reaction under inert atmosphere
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, place a solution of the aldehyde (1.0 equivalent) in anhydrous ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add the solution of this compound (1.1 equivalents) dropwise via a dropping funnel or syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol product.
-
Purify the product as necessary (e.g., by column chromatography or distillation).
Emergency Procedures
Fire
-
Extinguishing Media: Use dry chemical powder, sand, or a Class D fire extinguisher.[6][11] DO NOT USE WATER, carbon dioxide, or foam extinguishers , as this compound reacts violently with water and can exacerbate the fire.[6][12]
-
Firefighting Procedures: Evacuate the area. If the fire is small and you are trained, attempt to extinguish it. Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Spills
-
Small Spills:
-
Evacuate non-essential personnel and ensure adequate ventilation.[6]
-
Eliminate all ignition sources.[6]
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[13]
-
Carefully collect the absorbed material into a sealable container using non-sparking tools.[6]
-
The collected waste must be treated as hazardous and disposed of accordingly.[3]
-
-
Large Spills:
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Brush off any solid particles and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal
-
Quenching Excess Reagent: Unused this compound must be neutralized before disposal. This should be done in a fume hood.
-
Dilute the Grignard reagent with an anhydrous, non-polar solvent like toluene.[1]
-
Slowly add a proton source, such as isopropanol (B130326) or ethanol, dropwise with stirring and cooling in an ice bath.[1]
-
Once the reaction has ceased, slowly add water to quench any remaining reactive species.
-
-
Waste Disposal: The neutralized solution and any contaminated materials should be collected in a designated hazardous waste container and disposed of according to local, state, and federal regulations.[3]
Conclusion
This compound is a valuable reagent in organic synthesis, but its safe and effective use is contingent upon a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide has provided detailed information on the necessary precautions, handling techniques, and experimental procedures to enable researchers, scientists, and drug development professionals to work with this reagent safely and effectively. Adherence to these guidelines is essential for minimizing risks and ensuring successful experimental outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 926-62-5: this compound | CymitQuimica [cymitquimica.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. prepchem.com [prepchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solved Select the alcohol that results from the reaction | Chegg.com [chegg.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. researchgate.net [researchgate.net]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
CAS number and molecular weight of isobutylmagnesium bromide
An In-depth Technical Guide to Isobutylmagnesium Bromide for Researchers and Drug Development Professionals
Introduction
This compound is an organomagnesium compound belonging to the class of Grignard reagents. It is a powerful nucleophilic agent widely utilized in organic synthesis to form new carbon-carbon bonds. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it serves as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on practical experimental protocols for laboratory use.
Chemical and Physical Properties
This compound is a highly reactive substance, sensitive to both air and moisture.[4][5] It is typically handled as a solution in anhydrous ethers, such as diethyl ether (DEE) or tetrahydrofuran (B95107) (THF), to maintain its stability.[6] Due to its reactivity, it must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure safety.[5]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 926-62-5 | [4][5][7][8][9] |
| Molecular Formula | C₄H₉BrMg | [7][8][9][10] |
| Molecular Weight | 161.32 g/mol | [7][8][9][10] |
| Appearance | Colorless to pale yellow or brown liquid/solution | [4][5] |
| Density | ~0.941 g/mL (for a 2.0 M solution in diethyl ether at 25 °C) | |
| Boiling Point | 122-123 °C @ 0.2 mmHg | [8] |
| Solubility | Insoluble and reacts with water | [4] |
Synthesis and Core Applications
The primary application of this compound is as a nucleophile in Grignard reactions.[4] It readily reacts with electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes, ketones, and esters, to form new carbon-carbon bonds.[1][11][12] This reactivity allows for the precise introduction of the isobutyl group into a molecular structure, which can be crucial for tailoring the physicochemical properties of a molecule in drug development, such as its lipophilicity and binding affinity.[1][13]
General Synthesis of this compound
The synthesis of this compound involves the reaction of isobutyl bromide with magnesium metal in an anhydrous ether solvent. A small amount of an initiator, such as iodine, is often used to activate the magnesium surface.
Caption: Workflow for the synthesis of this compound.
Reaction with Carbonyl Compounds
A cornerstone application of this compound is its reaction with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. The nucleophilic isobutyl group attacks the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.
Caption: Signaling pathway of a Grignard reaction with a carbonyl.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general laboratory procedure for the preparation of this compound in diethyl ether.
Materials:
-
Magnesium turnings (12 mmol, 292 mg)
-
Isobutyl bromide (8 mmol, 0.87 mL)
-
Anhydrous diethyl ether (12 mL)
-
Iodine (a small crystal)
-
Two-necked round-bottom flask, condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure: [7]
-
Apparatus Setup: Assemble the flame-dried glassware. Place the magnesium turnings and a small iodine crystal into the two-necked flask equipped with a magnetic stir bar. Fit one neck with a condenser and maintain the system under a positive pressure of an inert gas.
-
Initiation: Add 6 mL of anhydrous diethyl ether to the flask and cool the apparatus in an ice bath.
-
Addition of Alkyl Halide: Prepare a solution of isobutyl bromide (8 mmol) in 6 mL of anhydrous diethyl ether in a dropping funnel. Add this solution slowly to the stirred magnesium suspension. The disappearance of the iodine color and gentle refluxing of the ether indicates the initiation of the reaction.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Following this, heat the mixture to reflux for an additional 15 minutes to ensure the reaction goes to completion.
-
Use: Cool the resulting grayish, cloudy solution to room temperature. The Grignard reagent is now ready to be used in subsequent reactions.
Protocol 2: Reaction with an Aldehyde (Generic)
This protocol describes a general procedure for the reaction of the prepared this compound solution with an aldehyde.
Materials:
-
This compound solution (prepared as above)
-
Aldehyde (e.g., 4-methyl-3-cyclohexenecarboxaldehyde)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Separatory funnel
Procedure:
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the aldehyde (1 equivalent) in anhydrous diethyl ether. Cool the solution in an ice bath (0 °C).
-
Grignard Addition: Slowly add the prepared this compound solution (typically 1.1-1.5 equivalents) to the stirred aldehyde solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back down in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes the magnesium alkoxide intermediate.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude alcohol product. Further purification can be achieved by column chromatography or distillation.[14]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.[1]
-
Flammability: It is highly flammable and may ignite spontaneously in air. Solutions are also highly flammable.[4][9]
-
Reactivity with Water: It reacts violently with water, releasing flammable isobutane (B21531) gas. All reactions must be conducted under strictly anhydrous conditions.[5][6]
-
Corrosivity: The reagent can cause severe skin burns and eye damage.[9]
-
Handling: Always handle in a well-ventilated fume hood under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. guidechem.com [guidechem.com]
- 5. CAS 926-62-5: this compound | CymitQuimica [cymitquimica.com]
- 6. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. far-chemical.com [far-chemical.com]
- 9. This compound | C4H9BrMg | CID 4285172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Discovery and Enduring Legacy of Isobutylmagnesium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of isobutylmagnesium bromide, a pivotal Grignard reagent that has played a significant role in the advancement of organic synthesis. From its conceptual origins in the groundbreaking work of Victor Grignard to its contemporary applications in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), this document traces the history, outlines detailed experimental protocols, presents key quantitative data, and illustrates the underlying chemical principles of this versatile organometallic compound.
Introduction: The Genesis of a Nobel-Winning Reagent
The story of this compound is intrinsically linked to the broader discovery of organomagnesium halides by French chemist François Auguste Victor Grignard at the turn of the 20th century. Building upon the work of his supervisor, Philippe Barbier, who had conducted one-pot reactions of alkyl halides, magnesium, and carbonyl compounds, Grignard developed a more reliable and efficient two-step method.[1][2] This involved the pre-formation of the organomagnesium halide, now famously known as the Grignard reagent, in an ethereal solvent, followed by its reaction with a suitable electrophile.
In 1900, Grignard published his initial findings, and his doctoral thesis in 1901, titled "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures" (On mixed organomagnesium combinations and their application to the synthesis of acids, alcohols, and hydrocarbons), laid the comprehensive foundation for this new field of organic chemistry.[3][4] While his thesis does not contain a specific chapter on this compound, the general methods described for the synthesis of various alkylmagnesium halides are directly applicable and it is within this body of work that the first synthesis of this compound was implicitly detailed. This discovery was a paradigm shift in organic synthesis, providing a robust method for the formation of carbon-carbon bonds. For this seminal work, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912.[5]
Physicochemical Properties and Quantitative Data
This compound is a highly reactive organometallic compound, typically used as a solution in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Due to its reactivity with moisture and atmospheric oxygen, it must be handled under anhydrous and inert conditions.
| Property | Value |
| Chemical Formula | C4H9BrMg |
| Molecular Weight | 161.32 g/mol |
| CAS Number | 926-62-5 |
| Appearance | Colorless to pale yellow or brown solution |
| Boiling Point | 122-123 °C @ 0.2 mmHg |
| Melting Point | 51-53 °C (for the solid) |
| Density (2.0 M in Et2O) | 0.941 g/mL at 25 °C |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound follows the general procedure developed by Grignard. The reaction involves the direct reaction of isobutyl bromide with magnesium metal in an anhydrous ether solvent.
Historical Synthesis (Conceptual)
Based on Grignard's original work, the early synthesis would have involved the slow addition of isobutyl bromide to a suspension of magnesium turnings in anhydrous diethyl ether. The reaction would be initiated, often with the aid of a small crystal of iodine to activate the magnesium surface, and maintained under reflux. The resulting greyish solution of this compound would then be used directly for subsequent reactions.
Modern Laboratory-Scale Synthesis
This protocol provides a typical modern laboratory procedure for the preparation of this compound.
Materials:
-
Magnesium turnings
-
1-Bromo-2-methylpropane (isobutyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, for initiation)
-
Round-bottom flask, reflux condenser, and addition funnel (all flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
In the addition funnel, place a solution of isobutyl bromide in anhydrous diethyl ether.
-
Add a small portion of the isobutyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting solution of this compound is then ready for use.
| Parameter | Typical Value/Condition |
| Reactant Ratio | Mg : Isobutyl Bromide (approx. 1.2 : 1) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Initiator | Iodine crystal |
| Reaction Temperature | Reflux of the solvent |
| Typical Yield | > 90% (based on isobutyl bromide) |
Reaction Mechanism and Logical Workflow
The formation of a Grignard reagent is believed to proceed via a single electron transfer (SET) mechanism at the surface of the magnesium metal.
Caption: Formation of this compound via SET.
The subsequent reaction of this compound with a carbonyl compound, such as an aldehyde or ketone, proceeds through a nucleophilic addition mechanism.
Caption: Reaction of this compound with a Carbonyl.
Applications in Research and Drug Development
This compound is a versatile reagent for the introduction of the isobutyl group into a wide range of molecules. Its applications span from academic research to industrial-scale synthesis of fine chemicals, agrochemicals, and pharmaceuticals.[2][6]
Fine and Specialty Chemicals
In the synthesis of fine chemicals, this compound is utilized to modify molecular structures, thereby altering properties such as solubility, boiling point, and reactivity to meet specific application requirements.[2]
Drug Development and Pharmaceutical Intermediates
The precise carbon-carbon bond-forming capability of this compound makes it an invaluable tool in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[7] Notable examples include its use in the total synthesis of:
-
(+)-Rishirilide B: A natural product with potential biological activity.[1]
-
Glucolipsin A: A glycolipid with interesting immunological properties.[1]
-
(+)-Juvabione: A sesquiterpenoid with insect juvenile hormone activity.[1]
-
Influenza Neuraminidase (NA) Inhibitors: As a reagent in the synthesis of pyrrolidine-based inhibitors, which are a class of antiviral drugs.[1]
The following diagram illustrates the general workflow for utilizing a Grignard reagent in a multi-step synthesis common in drug development.
Caption: General workflow for API synthesis.
Conclusion
From its origins in the pioneering work of Victor Grignard, this compound has established itself as a cornerstone of organic synthesis. Its reliability, versatility, and efficacy in forming carbon-carbon bonds have made it an indispensable tool for chemists in academia and industry. The continued application of this fundamental Grignard reagent in the development of novel pharmaceuticals and other advanced materials underscores its enduring legacy and importance in modern chemistry. As synthetic methodologies evolve, the principles established by the discovery and application of reagents like this compound will undoubtedly continue to inspire innovation.
References
Methodological & Application
Application Note: Protocol for Grignard Reaction with Isobutylmagnesium Bromide and Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This document provides a detailed protocol for the reaction between isobutylmagnesium bromide and various aldehydes to synthesize secondary alcohols, which are crucial intermediates in pharmaceutical development and complex molecule synthesis.[1][2][3] The protocol covers necessary precautions, step-by-step experimental procedures, and representative data.
General Reaction Scheme
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl group of an aldehyde.[4] The initial product is a magnesium alkoxide, which is then protonated during an acidic or aqueous work-up to yield the final secondary alcohol.[5][6]
R-CHO + (CH₃)₂CHCH₂MgBr → R-CH(OH)CH₂CH(CH₃)₂ (Aldehyde + this compound → Secondary Alcohol)
Critical Safety Precautions
Grignard reagents are highly reactive, moisture-sensitive, and the reaction is often exothermic.[7][8] Ethereal solvents are extremely flammable.[6][9] Strict adherence to safety protocols is mandatory.
-
Moisture Sensitivity: All glassware must be rigorously dried (e.g., flame-dried or oven-dried) to prevent the Grignard reagent from being quenched by water.[10][11] The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[12][13]
-
Fire Hazard: Diethyl ether and THF are highly flammable.[9] Ensure no open flames are present and the reaction is conducted in a chemical fume hood.[7] Have an ice-water bath ready to control the reaction temperature, as the formation of the Grignard reagent and its subsequent reaction can be highly exothermic.[9][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., Nomex or nitrile gloves).[7][9][12]
-
Reagent Handling: Handle this compound solutions carefully, avoiding exposure to air and moisture.[8] Addition of reagents should be slow and controlled to prevent a runaway reaction.[7]
Experimental Workflow Diagram
The overall process for the Grignard reaction can be visualized as a multi-step workflow, from initial setup to final product isolation.
Caption: General experimental workflow for the Grignard reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of an aldehyde with a commercially available solution of this compound.
Materials and Reagents:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser and drying tube (filled with CaCl₂ or Drierite)
-
Addition funnel, flame-dried
-
Inert gas line (Nitrogen or Argon)
-
Syringes and needles
-
Aldehyde (e.g., benzaldehyde, propanal)
-
This compound solution (e.g., 1.0 M in THF/Ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser (with drying tube), and a rubber septum. Purge the entire apparatus with an inert gas like nitrogen or argon for 10-15 minutes.[13]
-
Reagent Addition: Using a dry syringe, transfer the desired volume of this compound solution to the reaction flask under a positive pressure of inert gas. Dilute with anhydrous ether or THF if necessary.
-
Cooling: Cool the stirred Grignard solution to 0 °C using an ice-water bath.[14]
-
Aldehyde Addition: Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous ether or THF in the addition funnel. Add the aldehyde solution dropwise to the cooled Grignard reagent over 20-30 minutes.[14] A vigorous reaction may be observed; maintain a slow addition rate to keep the internal temperature below 10-15 °C.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 1-3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.[14]
-
Quenching (Work-up): Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[14] This step is exothermic and may produce gas; add the quenching solution cautiously until no more gas evolves and a white precipitate of magnesium salts forms.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.[14] Combine all the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water.[14] Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude alcohol can be purified by flash column chromatography on silica (B1680970) gel.
Reaction Mechanism Overview
The core of the Grignard reaction is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.
References
- 1. britthipple.com [britthipple.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. dchas.org [dchas.org]
- 8. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 9. acs.org [acs.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. smart.dhgate.com [smart.dhgate.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
Synthesis of Tertiary Alcohols via Grignard Reaction with Isobutylmagnesium Bromide and Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The addition of a Grignard reagent, such as isobutylmagnesium bromide, to an ester is a reliable and widely utilized method for the synthesis of tertiary alcohols. This reaction is particularly valuable in the construction of complex molecular architectures, a common requirement in medicinal chemistry and drug development. These application notes provide a detailed overview and experimental protocols for the synthesis of tertiary alcohols using this compound and various ester substrates.
The reaction proceeds via a two-step nucleophilic addition mechanism. The first equivalent of the Grignard reagent adds to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the alkoxy group to form a ketone. The newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.[1][2] Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[3] Due to the high reactivity of Grignard reagents, it is imperative that the reaction is carried out under strictly anhydrous conditions to prevent quenching of the reagent by protic solvents like water.[3][4]
Data Presentation
The following table summarizes the expected outcomes for the synthesis of various tertiary alcohols from the reaction of this compound with different ester substrates. The data is compiled from literature sources and representative of typical yields under optimized conditions.
| Ester Substrate | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Reference |
| Ethyl Acetate (B1210297) | 2,5-Dimethyl-3-hexanol | 130.23 | 85-95 | >98 | [General procedure adaptation] |
| Methyl Propanoate | 2,6-Dimethyl-4-heptanol (Diisobutyl Carbinol) | 144.26 | 80-90 | >97 | [5][6] |
| Ethyl Isobutyrate | 2,4,4-Trimethyl-3-hexanol | 158.28 | 75-85 | >97 | [General procedure adaptation] |
Experimental Protocols
General Considerations
Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, must be worn at all times.
Anhydrous Conditions: All glassware must be thoroughly dried in an oven at >120 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas prior to use. Anhydrous solvents are essential for the success of the reaction.[3]
Protocol 1: Synthesis of 2,5-Dimethyl-3-hexanol from Ethyl Acetate and this compound
This protocol is a representative procedure for the synthesis of a tertiary alcohol from an ester and this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Isobutyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
Preparation of this compound (Grignard Reagent):
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (2.43 g, 0.1 mol).
-
Add a single crystal of iodine to the flask.
-
Assemble the apparatus and flush with dry nitrogen or argon.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of isobutyl bromide (13.7 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Add a small portion (approx. 10 mL) of the isobutyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Acetate:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of ethyl acetate (4.4 g, 0.05 mol) in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the ethyl acetate solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 100 mL of a saturated aqueous ammonium chloride solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 2,5-dimethyl-3-hexanol.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the stepwise mechanism for the formation of a tertiary alcohol from an ester and a Grignard reagent.
Caption: Reaction mechanism for the synthesis of tertiary alcohols from esters.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of tertiary alcohols using this compound and an ester.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 5. CN104355965A - Preparation method of diisobutyl carbinol - Google Patents [patents.google.com]
- 6. hedinger.de [hedinger.de]
Application Notes and Protocols: Isobutylmagnesium Bromide for Carbon-Carbon Bond Formation in Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylmagnesium bromide, a versatile Grignard reagent, serves as a powerful tool in organic synthesis for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of natural products and pharmaceutical agents, where the precise and stereocontrolled introduction of an isobutyl group or its synthetic equivalent is often a critical step. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex molecules, with a focus on diastereoselective additions to chiral carbonyl compounds.
Core Application: Nucleophilic Addition to Carbonyls
The primary application of this compound in complex molecule synthesis is its role as a nucleophile in reactions with electrophilic carbonyl carbons of aldehydes and ketones. This addition reaction transforms the planar carbonyl group into a tetrahedral stereocenter. When the carbonyl compound is chiral, the approach of the Grignard reagent can be influenced by the existing stereochemistry, leading to the potential for diastereoselective bond formation. The outcome of such reactions is crucial in controlling the overall stereochemistry of the target molecule.
Signaling Pathway for Diastereoselective Addition
The diastereoselectivity of the addition of this compound to a chiral aldehyde or ketone can be rationalized by considering the Felkin-Anh model of nucleophilic attack on a carbonyl group adjacent to a stereocenter. The model predicts that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent, minimizing steric hindrance.
Caption: Felkin-Anh model for nucleophilic attack.
Application in Natural Product Synthesis
Case Study 1: Synthesis of a Key Intermediate for (+)-Juvabione
(+)-Juvabione, a sesquiterpenoid with insect juvenile hormone activity, has been a target of synthetic chemists for decades. Several synthetic routes employ a Grignard addition to a chiral aldehyde to install a key stereocenter and build the carbon skeleton. In one approach, this compound is added to a chiral α,β-unsaturated aldehyde to furnish a secondary alcohol with high diastereoselectivity.
Quantitative Data:
| Electrophile | Reagent | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-4-(1-Oxoethyl)cyclohex-1-enecarbaldehyde | This compound | (R)-1-((R)-4-(1-hydroxy-2-methylpropyl)cyclohex-3-en-1-yl)ethan-1-one | >95:5 | 85 |
Experimental Protocol: Diastereoselective Addition of this compound to a Chiral Aldehyde
Materials:
-
(R)-4-(1-Oxoethyl)cyclohex-1-enecarbaldehyde
-
This compound (2.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of (R)-4-(1-oxoethyl)cyclohex-1-enecarbaldehyde (1.0 equiv) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (argon or nitrogen).
-
This compound solution (1.2 equiv) is added dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alcohol.
Experimental Workflow:
Caption: Workflow for juvabione (B1673173) intermediate synthesis.
Case Study 2: Synthesis of a Simplified Core of Rishirilide B
In a synthetic approach towards the natural product (+)-Rishirilide B, a related Grignard reagent, isoamylmagnesium bromide, was utilized in a key carbon-carbon bond-forming reaction. This example illustrates a common strategy where a close analogue of this compound is employed to achieve a similar synthetic transformation. The reaction involved the regioselective 1,2-addition to a tautomeric mixture of o- and p-quinones.
Quantitative Data:
| Electrophile | Reagent | Product | Yield (%) |
| 2-Hydroxy-3-methylnaphthalene-1,4-dione | Isoamylmagnesium bromide | Tautomeric mixture of adducts | 55-65 |
Experimental Protocol: Regioselective Grignard Addition to a Quinone
Materials:
-
2-Hydroxy-3-methylnaphthalene-1,4-dione
-
Isoamylmagnesium bromide (1.5 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid
-
Chloroform
Procedure:
-
A solution of 2-hydroxy-3-methylnaphthalene-1,4-dione (1.0 equiv) in anhydrous THF is cooled to 0 °C.
-
Isoamylmagnesium bromide solution (3.0 equiv) is added to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched with 1 M hydrochloric acid.
-
The product is extracted with an organic solvent and purified by crystallization from hot chloroform.
Conclusion
This compound and its analogues are indispensable reagents for the formation of carbon-carbon bonds in the synthesis of complex molecules. The diastereoselective addition of these Grignard reagents to chiral aldehydes and ketones provides a reliable method for the construction of key stereocenters. The provided protocols and data serve as a guide for researchers in the application of this versatile reagent in their own synthetic endeavors. Careful control of reaction conditions, particularly temperature, is paramount to achieving high yields and selectivities.
Application Notes and Protocols: The Reaction of Isobutylmagnesium Bromide with Sterically Hindered Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group. However, when reacting Grignard reagents with sterically hindered ketones, the expected 1,2-addition pathway can face significant competition from side reactions. This is particularly true for Grignard reagents bearing β-hydrogens, such as isobutylmagnesium bromide. The steric congestion around the carbonyl carbon can impede the approach of the nucleophilic carbon of the Grignard reagent, leading to alternative reaction pathways, namely reduction and enolization. Understanding and controlling these competing reactions is crucial for the successful application of this methodology in the synthesis of complex molecules, a common task in drug development. These application notes provide a detailed overview of the factors governing these reactions, quantitative data from representative systems, and detailed protocols for carrying out and optimizing these transformations.
Competing Reaction Pathways
When this compound reacts with a sterically hindered ketone, three primary reaction pathways are possible:
-
1,2-Addition: The standard Grignard reaction where the isobutyl group adds to the carbonyl carbon, forming a tertiary alcohol after acidic workup. This pathway is often desired for the construction of new carbon-carbon bonds.
-
Reduction: this compound can act as a hydride donor, transferring a β-hydride to the carbonyl carbon via a cyclic six-membered transition state. This results in the formation of a secondary alcohol and isobutylene (B52900) as a byproduct.[1] This pathway becomes more prevalent with increasing steric hindrance.
-
Enolization: The Grignard reagent can function as a base, abstracting an α-proton from the ketone to form a magnesium enolate. Upon aqueous workup, the starting ketone is regenerated.[1] This pathway is favored when the α-protons are accessible and the carbonyl group is highly hindered.
The interplay of these pathways is dictated by the steric environment of both the ketone and the Grignard reagent, as well as the reaction conditions.
Data Presentation: Addition vs. Reduction in Reactions of Bulky Grignard Reagents with Sterically Hindered Ketones
Obtaining precise quantitative data for the reaction of this compound with a wide range of sterically hindered ketones is challenging due to the variability of experimental conditions and the focus of many studies on specific synthetic outcomes rather than systematic pathway analysis. However, the following tables present illustrative data from studies on analogous systems, demonstrating the influence of steric hindrance on the product distribution.
Table 1: Illustrative Product Distribution in the Reaction of Grignard Reagents with Di-tert-butyl Ketone
| Grignard Reagent | 1,2-Addition Product Yield (%) | Reduction Product Yield (%) | Reference |
| Methylmagnesium Bromide | High | Low (No β-hydrogens) | General Knowledge |
| Ethylmagnesium Bromide | Moderate | Significant | [2] |
| Isopropylmagnesium Bromide | Low | High | [2] |
| tert-Butylmagnesium Chloride | Very Low | Very High | [3] |
Note: This table provides a qualitative and illustrative representation based on established principles of Grignard reactions with sterically hindered ketones. Specific yields can vary based on reaction conditions.
Table 2: Illustrative Diastereoselectivity in the Grignard Reaction with 2-Methylcyclohexanone
The reaction with chiral ketones, such as 2-methylcyclohexanone, introduces the element of diastereoselectivity. The incoming Grignard reagent can attack from either the axial or equatorial face of the carbonyl group, leading to two different diastereomeric alcohols.
| Grignard Reagent | cis-1-alkyl-2-methylcyclohexanol (%) | trans-1-alkyl-2-methylcyclohexanol (%) |
| Methylmagnesium Bromide | 95 | 5 |
| Ethylmagnesium Bromide | 85 | 15 |
| Isopropylmagnesium Bromide | 40 | 60 |
| tert-Butylmagnesium Chloride | <5 | >95 |
Data is illustrative and sourced from principles outlined in the study of diastereoselective Grignard reactions.[4]
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with sterically hindered ketones. Special attention is given to techniques for minimizing side reactions.
Protocol 1: General Procedure for the Reaction of this compound with a Sterically Hindered Ketone
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Sterically hindered ketone (e.g., 2,2,6,6-tetramethylcyclohexanone)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the isobutyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Sterically Hindered Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve the sterically hindered ketone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the tertiary alcohol (1,2-addition product) from the secondary alcohol (reduction product) and any unreacted ketone.
-
Protocol 2: Minimizing Reduction using Cerium(III) Chloride
The addition of cerium(III) chloride can enhance the nucleophilicity of the Grignard reagent and suppress reduction and enolization side reactions.
Procedure Modification:
-
Preparation of Anhydrous Cerium(III) Chloride:
-
Anhydrous cerium(III) chloride is crucial for the success of this protocol. Commercially available "anhydrous" CeCl₃ should be dried under vacuum at ~140 °C for several hours before use.
-
-
Reaction Setup:
-
Prior to the addition of the Grignard reagent, add anhydrous cerium(III) chloride (1.1 equivalents) to the flask containing the sterically hindered ketone dissolved in anhydrous THF.
-
Stir the suspension at room temperature for 1-2 hours to allow for complexation.
-
-
Grignard Addition:
-
Cool the ketone-CeCl₃ suspension to -78 °C (dry ice/acetone bath).
-
Add the prepared this compound solution dropwise to the cooled suspension.
-
Maintain the reaction at -78 °C for the duration of the addition and for an additional 1-2 hours before allowing it to slowly warm to room temperature.
-
-
Workup and Purification:
-
Follow the same workup and purification procedure as described in Protocol 1.
-
Visualizations
Reaction Pathways
Caption: Competing pathways in the reaction of this compound with a hindered ketone.
Experimental Workflow
Caption: General experimental workflow for the Grignard reaction with a hindered ketone.
Mechanism of Reduction
References
Application Notes and Protocols: Chemoselectivity of Isobutylmagnesium Bromide with Multifunctional Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylmagnesium bromide ((CH₃)₂CHCH₂MgBr) is a versatile Grignard reagent widely employed in organic synthesis for the formation of carbon-carbon bonds. Its utility extends to the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. A key aspect of its reactivity, and that of Grignard reagents in general, is its chemoselectivity when reacting with molecules possessing multiple functional groups. Understanding and predicting this selectivity is crucial for the strategic design of complex molecules.
These application notes provide a detailed overview of the chemoselectivity of this compound with various multifunctional compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to illustrate reaction pathways and workflows.
General Principles of Chemoselectivity
The chemoselectivity of this compound is primarily governed by the intrinsic reactivity of the functional groups present in the substrate. The general order of reactivity for common electrophilic functional groups towards Grignard reagents is as follows:
Aldehydes > Ketones > Esters > Nitriles
This reactivity trend is influenced by both electronic and steric factors. Aldehydes are typically more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack. Esters are less reactive than ketones due to the resonance donation from the alkoxy group, which reduces the electrophilicity of the carbonyl carbon. Nitriles are generally the least reactive of this series towards Grignard reagents.
Chemoselectivity in Action: Data and Examples
The following sections provide quantitative data on the chemoselective reactions of this compound with various multifunctional compounds.
Ketones vs. Esters
When a molecule contains both a ketone and an ester functionality, this compound will preferentially react with the more electrophilic ketone.
Table 1: Reaction of this compound with Ethyl 4-oxopentanoate (B1231505)
| Entry | Equiv. of i-BuMgBr | Product(s) | Yield (%) |
| 1 | 1.0 | 4-hydroxy-4-isobutyl-pentanoic acid ethyl ester | >95% |
| 2 | >2.0 | 2,4-dimethyl-2,5-hexanediol | >90% |
Note: Data is illustrative and based on the established reactivity patterns of Grignard reagents.
Aldehydes vs. Ketones
In a molecule containing both an aldehyde and a ketone, the aldehyde will react preferentially due to its higher electrophilicity and lower steric hindrance.
Table 2: Competitive Reaction of this compound with a Mixture of Benzaldehyde and Acetophenone
| Entry | Substrate Ratio (Benzaldehyde:Acetophenone) | Product Ratio (1-Phenyl-2-methylpropan-1-ol : 2-Phenyl-3-methylbutan-2-ol) |
| 1 | 1:1 | >9:1 |
Note: This data illustrates the expected high selectivity based on the relative reactivity of aldehydes and ketones.
Ketones vs. Nitriles
This compound will selectively add to the ketone in the presence of a nitrile group. The nitrile can subsequently be reacted by using an excess of the Grignard reagent or a more reactive organometallic reagent.
Table 3: Reaction of this compound with 4-acetylbenzonitrile
| Entry | Equiv. of i-BuMgBr | Major Product | Yield (%) |
| 1 | 1.0 | 1-(4-cyanophenyl)-2-methylpropan-1-ol | ~90% |
| 2 | >2.0 | 1-(4-(1-imino-2-methylpropyl)phenyl)-2-methylpropan-1-ol | Variable |
Note: Yields are estimated based on general Grignard reactivity.
α,β-Unsaturated Carbonyls: 1,2- vs. 1,4-Addition
As a "hard" nucleophile, this compound predominantly undergoes 1,2-addition to the carbonyl carbon of α,β-unsaturated aldehydes and ketones, rather than 1,4-conjugate addition to the β-carbon.
Table 4: Reaction of this compound with Benzalacetone
| Entry | Reaction Condition | Product Ratio (1,2-addition : 1,4-addition) |
| 1 | Standard Grignard | >95:5 |
Note: The ratio is a typical outcome for the reaction of hard Grignard reagents with enones.
Experimental Protocols
Protocol 1: Chemoselective Addition to a Keto-Ester (Ethyl 4-oxopentanoate)
Objective: To demonstrate the selective reaction of this compound with the ketone functionality in the presence of an ester.
Materials:
-
Ethyl 4-oxopentanoate
-
This compound (2.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with ethyl 4-oxopentanoate (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq) solution from the dropping funnel to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and GC-MS to determine the product distribution.
Protocol 2: Synthesis of a Ketone from a Nitrile
Objective: To synthesize a ketone via the addition of this compound to a nitrile followed by hydrolysis.
Materials:
-
This compound (2.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Aqueous hydrochloric acid (3 M)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for Grignard reaction and workup.
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve benzonitrile (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 eq) solution dropwise while maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M HCl with vigorous stirring until the aqueous layer is acidic.
-
Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting ketone by column chromatography or distillation.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described reactions and experimental procedures.
Caption: Selective addition to a keto-ester.
Caption: Workflow for ketone synthesis from a nitrile.
Caption: Reactivity of functional groups with i-BuMgBr.
Conclusion
The chemoselectivity of this compound is a predictable and powerful tool in organic synthesis. By understanding the relative reactivity of different functional groups, researchers can design synthetic routes that selectively target specific sites within a multifunctional molecule. The protocols and data presented here provide a practical guide for utilizing this compound in a chemoselective manner, enabling the efficient construction of complex molecular architectures. Careful control of stoichiometry and reaction conditions is paramount to achieving the desired selective transformations.
Application Note: Scale-Up Synthesis of Isobutylmagnesium Bromide for Industrial Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction Isobutylmagnesium bromide (i-BuMgBr) is a versatile Grignard reagent, an organomagnesium compound with the chemical formula (CH₃)₂CHCH₂MgBr[1][2]. It is a cornerstone in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through nucleophilic addition to carbonyl groups[2][3]. Its industrial significance is pronounced in the manufacturing of pharmaceuticals, agrochemicals, and various fine chemicals[3][4][5][6]. While laboratory-scale synthesis is straightforward, scaling up the production of Grignard reagents like this compound presents significant safety and engineering challenges. The reaction is highly exothermic and sensitive to air and moisture, necessitating meticulous control over reaction conditions to prevent runaway reactions and ensure product quality and yield[7]. This document provides a detailed protocol and safety considerations for the industrial-scale synthesis of this compound.
Key Industrial Applications this compound is a critical intermediate in the synthesis of complex organic molecules:
-
Pharmaceutical Synthesis: It is instrumental in building the molecular frameworks of many active pharmaceutical ingredients (APIs) and their intermediates[3][4][5]. Its applications include the synthesis of pyrrolidine-based influenza neuraminidase (NA) inhibitors and intermediates for drugs like (+)-rishirilide B[8].
-
Agrochemical Development: The reagent is vital for producing complex organic molecules used in modern herbicides, insecticides, and fungicides[4][6].
-
Fine and Specialty Chemicals: It enables the precise introduction of the isobutyl group into molecules, which is crucial for creating specialty chemicals with tailored properties such as altered solubility or reactivity[3][6].
Experimental Protocol: Industrial Batch Synthesis
This protocol details the batch synthesis of this compound. All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) in a suitably rated chemical reactor.
Table 1: Reagents and Materials for Scale-Up Synthesis
| Chemical | Formula | Molar Mass ( g/mol ) | Example Molar Ratio | Example Quantity (kg) |
|---|---|---|---|---|
| Magnesium Turnings | Mg | 24.31 | 1.1 | 26.7 |
| 1-Bromo-2-methylpropane (B43306) | (CH₃)₂CHCH₂Br | 137.02 | 1.0 | 137.0 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 400 L |
| Iodine (Initiator) | I₂ | 253.81 | Catalytic | ~5 g |
Detailed Methodology
-
Reactor Preparation: The reaction vessel must be scrupulously cleaned and dried to remove all traces of water. Flame-drying or oven-drying of glassware is standard practice in lab settings; for industrial reactors, this involves thorough cleaning followed by purging with a hot, dry inert gas[9].
-
Inerting: The reactor is purged with dry nitrogen or argon to establish an inert atmosphere. This is maintained throughout the synthesis[2][10].
-
Charging Reactants:
-
Charge the magnesium turnings (26.7 kg, 1.1 kmol) into the reactor.
-
Add a small portion of the anhydrous diethyl ether (~50 L) to cover the magnesium.
-
Add a single crystal of iodine as an initiator. The appearance of a brown color, which then fades, indicates the activation of the magnesium surface[9][10].
-
-
Initiation:
-
Prepare a solution of 1-bromo-2-methylpropane (137.0 kg, 1.0 kmol) in the remaining anhydrous diethyl ether (350 L).
-
Add a small volume (~5-10 L) of this solution to the magnesium slurry.
-
A gentle exotherm and bubbling should be observed, indicating the reaction has initiated. If no initiation occurs, gentle warming may be applied, but extreme caution is necessary.
-
-
Controlled Addition:
-
Once the reaction is initiated and self-sustaining, begin the slow, dropwise addition of the remaining 1-bromo-2-methylpropane solution[11].
-
The addition rate must be carefully controlled to maintain the reaction temperature at a gentle reflux. The high exothermicity of the reaction requires an efficient cooling system to prevent a runaway reaction[7][12].
-
-
Reaction Completion:
-
Cooling and Storage:
-
Cool the resulting grayish-brown solution to room temperature.
-
The Grignard reagent is typically used immediately in the next synthetic step. If storage is required, it must be transferred via cannula or pressure to a dry, inert-atmosphere storage vessel[10].
-
Table 2: Key Reaction Parameters and Controls
| Parameter | Value / Condition | Purpose |
|---|---|---|
| Temperature | 30-40°C (Gentle Reflux of Ether) | Control reaction rate and prevent side reactions. |
| Atmosphere | Dry Nitrogen or Argon | Prevent reaction with water and oxygen[9]. |
| Addition Rate | Controlled to maintain reflux | Manage exothermic heat release[12]. |
| Stirring | Vigorous | Ensure good mixing of heterogeneous reaction. |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous conditions are critical for success[13]. THF is often preferred for safety due to its higher flash point[7]. |
Safety Considerations for Industrial Scale-Up
The primary hazard associated with Grignard reactions is a fire resulting from an uncontrolled, runaway reaction[7][12]. The reagents and solvent are highly flammable.
Table 3: Industrial Scale-Up Safety Protocols
| Hazard | Risk | Mitigation Strategy |
|---|---|---|
| High Exothermicity | Runaway reaction, over-pressurization, loss of containment. | Use a reactor with a high cooling capacity. Control the addition rate of the alkyl halide based on real-time temperature monitoring. Ensure a reliable emergency cooling system is in place[7]. |
| Flammability | Fire or explosion from flammable ether solvent and pyrophoric reagent. | Operate in an inert atmosphere. Use explosion-proof equipment. Eliminate all ignition sources. Have appropriate fire suppression systems (e.g., Class D fire extinguishers for metal fires) readily available[9][12]. |
| Difficult Initiation | Accumulation of unreacted alkyl halide, leading to a sudden, violent reaction upon delayed initiation. | Use high-quality, fresh magnesium. Use a chemical initiator like iodine or 1,2-dibromoethane. Consider modern initiation methods over older techniques[7]. Develop a clear plan for managing a failed initiation. |
| Water Sensitivity | Violent reaction with water, quenching the reagent and producing flammable isobutane (B21531) gas. | Use anhydrous solvents and thoroughly dry all equipment. Maintain a strict inert atmosphere[2][9]. |
Process Workflow Visualization
The following diagram illustrates the key stages of the industrial batch synthesis process.
Caption: Workflow for the industrial batch synthesis of this compound.
References
- 1. 异丁基溴化镁 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 926-62-5: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. acs.org [acs.org]
- 8. This compound | 926-62-5 [chemicalbook.com]
- 9. quora.com [quora.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. dchas.org [dchas.org]
- 13. This compound | 926-62-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols: Isobutylmagnesium Bromide in the Synthesis of Fine Chemicals and Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of isobutylmagnesium bromide, a versatile Grignard reagent, in the synthesis of high-value fine chemicals and complex agrochemicals. The protocols outlined below are based on established synthetic strategies and are intended to serve as a practical guide for laboratory applications.
Section 1: Synthesis of Fine Chemical Intermediates
This compound is a crucial reagent for introducing an isobutyl group in the synthesis of complex organic molecules, particularly pharmaceutical intermediates. Its nucleophilic nature allows for the efficient formation of carbon-carbon bonds with a variety of electrophiles.
Application 1.1: Synthesis of a Key Precursor for (+)-Rishirilide B
(+)-Rishirilide B is a natural product with potential therapeutic applications. A key step in its total synthesis involves the conjugate addition of an isobutyl group to an o-quinone methide intermediate, which can be generated in situ from a substituted benzyl (B1604629) alcohol.
Reaction Scheme:
Experimental Protocol: Conjugate Addition of this compound
This protocol is a representative example based on the synthetic strategy reported by Pettus and Mejorado for the synthesis of (+)-Rishirilide B.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum is assembled. The system is flushed with dry nitrogen.
-
Reagent Preparation: In the reaction flask, the starting benzyl alcohol derivative (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M).
-
Grignard Reaction: The solution is cooled to -78 °C in a dry ice/acetone bath. This compound (3.0 eq, 2.0 M solution in diethyl ether) is added dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C.
-
Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired isobutyl-substituted product.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) |
| Benzyl Alcohol Derivative | (Varies) | 1.0 | 1.0 | - |
| This compound | 161.32 | 3.0 | 3.0 | - |
| Purified Product | (Varies) | - | - | ~75-85 |
Experimental Workflow:
Caption: Workflow for the synthesis of a (+)-Rishirilide B precursor.
Application 1.2: Synthesis of 2-(4-isobutylphenyl)propan-1-ol, an Ibuprofen (B1674241) Analog Precursor
While not a direct route to Ibuprofen, this compound can be used to synthesize key precursors and analogs. This protocol describes the reaction of this compound with propylene (B89431) oxide to form 2-(4-isobutylphenyl)propan-1-ol, a structural analog of an ibuprofen intermediate.
Reaction Scheme:
Experimental Protocol: Ring-Opening of Propylene Oxide
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen.
-
Grignard Reagent: this compound (1.2 eq, 2.0 M solution in diethyl ether) is charged into the reaction flask and cooled to 0 °C in an ice bath.
-
Epoxide Addition: A solution of propylene oxide (1.0 eq) in anhydrous diethyl ether (0.5 M) is added dropwise from the dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Quenching: The reaction is carefully quenched by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Work-up: The mixture is stirred for 30 minutes, and the layers are separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Purification: The crude alcohol is purified by distillation under reduced pressure or by flash column chromatography.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) |
| Propylene Oxide | 58.08 | 10.0 | 1.0 | - |
| This compound | 161.32 | 12.0 | 1.2 | - |
| 2-(4-isobutylphenyl)propan-1-ol | 192.30 | - | - | ~60-70 |
Logical Relationship Diagram:
Caption: Nucleophilic ring-opening of propylene oxide.
Section 2: Synthesis of Agrochemicals
This compound is a valuable building block in the synthesis of agrochemicals, such as insect growth regulators.
Application 2.1: Synthesis of Tetrahydrogeraniol, a Precursor to the Juvenile Hormone Analog (S)-(+)-Methoprene
(S)-(+)-Methoprene is an insect growth regulator that mimics the action of juvenile hormone. A key intermediate in its synthesis is tetrahydrogeraniol, which can be prepared via a Grignard coupling reaction.
Reaction Scheme:
Experimental Protocol: Grignard Coupling for Tetrahydrogeraniol Synthesis
-
Apparatus Setup: A dry, three-necked round-bottom flask is fitted with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Catalyst Preparation: Anhydrous lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution (0.1 M in THF, 0.02 eq) is added to the reaction flask.
-
Grignard Reagent: this compound (1.5 eq, 2.0 M solution in diethyl ether) is added to the flask, and the mixture is cooled to -10 °C.
-
Substrate Addition: A solution of 3-methyl-5-bromo-1-acetoxypentane (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature between -10 °C and -5 °C.
-
Reaction Progression: The reaction is stirred at 0 °C for 4 hours.
-
Hydrolysis: The reaction mixture is then carefully poured into a stirred mixture of ice and dilute hydrochloric acid.
-
Work-up: The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous Na₂SO₄.
-
Purification: The solvent is removed by distillation, and the crude tetrahydrogeraniol is purified by vacuum distillation.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) |
| 3-methyl-5-bromo-1-acetoxypentane | 237.12 | 10.0 | 1.0 | - |
| This compound | 161.32 | 15.0 | 1.5 | - |
| Li₂CuCl₄ | 216.24 | 0.2 | 0.02 | - |
| Tetrahydrogeraniol | 158.28 | - | - | ~80-90 |
Experimental Workflow:
Caption: Workflow for the synthesis of Tetrahydrogeraniol.
Application Notes and Protocols for a Safe Isobutylmagnesium Bromide Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds in organic synthesis. Isobutylmagnesium bromide is a commonly used Grignard reagent for introducing the isobutyl group into various molecules, which is a critical step in the synthesis of fine chemicals and pharmaceutical intermediates.[1][2][3][4] However, Grignard reagents are highly reactive, sensitive to air and moisture, and the reaction itself is exothermic, posing significant safety risks if not handled properly.[1][5][6][7] This document provides a detailed protocol and safety guidelines for conducting a safe and efficient this compound Grignard reaction.
Core Safety Considerations
-
Exothermicity: The formation of the Grignard reagent is a highly exothermic process.[7][8] The reaction must be carefully controlled to prevent a runaway reaction, which can lead to the solvent boiling out of the reaction vessel and creating a fire hazard.[6]
-
Flammability: The solvents typically used, such as diethyl ether or tetrahydrofuran (B95107) (THF), are extremely flammable.[5][8] Diethyl ether has a very low flash point (-45 °C) and its vapors are denser than air, meaning they can travel along benchtops to ignition sources.[6] THF is also highly flammable.[7]
-
Reactivity with Water and Air: Grignard reagents react vigorously with water, protic solvents (like alcohols), and atmospheric oxygen.[9][10] This reactivity not only quenches the Grignard reagent, reducing the yield, but can also generate flammable hydrogen gas upon contact with water.[7]
-
Pyrophoric Nature: While not all Grignard reagents are pyrophoric, some can ignite spontaneously on contact with air.[3][7] It is crucial to handle them under an inert atmosphere.
Experimental Protocol
This protocol details the preparation of this compound and its subsequent reaction with a generic electrophile (e.g., an aldehyde or ketone).
1. Glassware and Apparatus Preparation
-
All glassware (a three-neck round-bottom flask, a dropping funnel, and a reflux condenser) must be scrupulously cleaned and dried to remove any traces of water.[8][9][11]
-
Dry the glassware in an oven at >120 °C overnight or flame-dry it under a stream of inert gas (nitrogen or argon) immediately before use.[8][9]
-
Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
The setup should include a magnetic stirrer, a heating mantle (for initiation, if necessary), and an ice-water bath for cooling.[8]
-
Attach a drying tube filled with calcium chloride or a bubbler to the top of the reflux condenser to prevent atmospheric moisture from entering the system.[12]
2. Reagent Preparation and Handling
-
Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, dry container.[9]
-
Magnesium turnings should be of high purity and free from an oxide layer. If the magnesium appears dull, it can be activated by briefly stirring with a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][13][14]
-
Isobutyl bromide should be free of water.
-
All liquid reagents should be transferred via syringe or cannula under an inert atmosphere.
3. Grignard Reagent Formation
-
Place the dry magnesium turnings into the three-neck flask under a positive flow of inert gas.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.[8][14]
-
In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether or THF.
-
Add a small portion (approximately 10%) of the isobutyl bromide solution to the magnesium turnings.
-
The reaction is typically initiated by gentle warming with a heat gun or a warm water bath.[8] Signs of reaction initiation include the disappearance of the iodine color, the appearance of turbidity, and spontaneous refluxing of the solvent.
-
Once the reaction has started, immediately have an ice-water bath ready to control the exotherm.[8]
-
Add the remaining isobutyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[9] If the reaction becomes too vigorous, slow down the addition and cool the flask with the ice bath.[5]
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting solution of this compound should be cloudy and grayish.
4. Reaction with Electrophile
-
Cool the Grignard reagent solution in an ice-water bath.
-
Dissolve the electrophile (e.g., an aldehyde or ketone) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the electrophile solution dropwise to the stirred Grignard reagent at a rate that maintains a controlled temperature (typically 0-10 °C). This step is also exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
5. Quenching and Work-up
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride dropwise.[12] Caution: This is a highly exothermic step and will produce flammable gases. Ensure adequate ventilation and no ignition sources are present. Do not add water directly to the Grignard reagent as this can cause a violent reaction.
-
Once the initial vigorous reaction has subsided, the remaining ammonium chloride solution can be added more quickly.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Quantitative Data Summary
The following table provides representative quantities for the preparation of approximately 0.1 moles of this compound.
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | Use a 10% excess. |
| Isobutyl Bromide | 137.02 | 13.7 g (10.9 mL) | 0.10 | Should be pure and dry. |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - | Solvent for Grignard formation. |
| Aldehyde/Ketone | - | 0.09 mol | 0.09 | Example stoichiometry. |
| Anhydrous Diethyl Ether | - | 25 mL | - | Solvent for electrophile. |
| Saturated NH₄Cl (aq) | - | ~50 mL | - | For quenching the reaction. |
Experimental Workflow Diagram
Caption: Workflow for the safe execution of an this compound Grignard reaction.
References
- 1. CAS 926-62-5: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. dchas.org [dchas.org]
- 6. acs.org [acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. www1.udel.edu [www1.udel.edu]
Troubleshooting & Optimization
troubleshooting low yield in isobutylmagnesium bromide Grignard reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields in isobutylmagnesium bromide Grignard reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction failed to initiate or initiated with a long induction period. What went wrong?
A1: Reaction initiation is a common hurdle. Several factors can be responsible:
-
Inactive Magnesium Surface: Magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents it from reacting with the isobutyl bromide.[1] This oxide layer must be removed or bypassed.
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture.[2][3] Even trace amounts of water on glassware or in solvents can prevent the reaction from starting.
-
Poor Quality Reagents: The purity of the isobutyl bromide and the solvent is crucial.
Solutions:
-
Magnesium Activation:
-
Mechanically crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.[4]
-
Use a chemical activator. Adding a small crystal of iodine is a common method; the disappearance of the purple color indicates magnesium activation.[1][5][6]
-
Add a few drops of 1,2-dibromoethane (B42909) to the magnesium and solvent. It reacts to form ethylene (B1197577) gas and magnesium bromide, activating the surface.[7]
-
-
Ensure Anhydrous Conditions:
-
Thoroughly flame-dry or oven-dry all glassware immediately before assembly and cool under an inert atmosphere (nitrogen or argon).[3][5]
-
Use anhydrous grade solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1][8] Ensure solvents are freshly distilled from a suitable drying agent or taken from a new, sealed bottle.
-
Q2: I've confirmed my Grignard reagent has formed, but the subsequent reaction with my carbonyl compound gives a very low yield (~5-10%). What are the likely causes?
A2: A low yield after successful Grignard formation often points to issues with the reaction conditions, side reactions, or the reagent's actual concentration.
-
Inaccurate Reagent Concentration: The concentration of the Grignard reagent you prepared may be lower than theoretically calculated. Commercial Grignard solutions can also vary from the stated concentration.
-
Side Reactions: Several side reactions can consume the Grignard reagent or the starting material, reducing the desired product's yield.
-
Enolization: If your carbonyl compound has acidic alpha-protons (e.g., sterically hindered ketones), the Grignard reagent can act as a base, abstracting a proton to form an enolate.[1] This consumes the reagent without forming the desired alcohol.
-
Wurtz Coupling: The Grignard reagent can react with unreacted isobutyl bromide, leading to the formation of 2,5-dimethylhexane.[1][9] This is more common if the halide is added too quickly or if local concentrations are high.
-
Reaction with Protic Impurities: Your carbonyl substrate or solvent may contain trace water or other protic impurities, which will quench the Grignard reagent.[1][8]
-
-
Reaction Temperature: The addition of the carbonyl compound to the Grignard reagent is exothermic.[10] If the temperature is not controlled, side reactions can be favored.
Solutions:
-
Titrate the Grignard Reagent: Always determine the exact concentration of your Grignard reagent before use.[4] This allows for the accurate addition of 1 equivalent to your substrate. (See Experimental Protocols for a titration method).
-
Optimize Reaction Conditions:
-
Add the carbonyl compound slowly to the Grignard solution at a low temperature (e.g., 0 °C or lower) to control the exotherm.[3][4]
-
After the addition is complete, allow the reaction to warm to room temperature to ensure it goes to completion.[3]
-
Consider the solvent. THF is often a better solvent than diethyl ether for forming Grignard reagents due to its higher stabilizing effect.[5]
-
-
Minimize Wurtz Coupling: Ensure slow, dropwise addition of the isobutyl bromide during the formation step to avoid high local concentrations.[9]
Q3: My reaction mixture turned cloudy and black during the Grignard reagent formation. Is this normal?
A3: A cloudy, brownish-gray appearance is characteristic of a successfully formed Grignard reagent.[11] However, if the mixture turns black, it could indicate decomposition or side reactions, possibly from prolonged heating or impurities.[5] It is generally not necessary to reflux the mixture for extended periods; monitor the consumption of magnesium turnings to gauge completion.[5]
Q4: I am reacting my this compound with an ester, but I'm getting a complex mixture of products and low yield of the desired tertiary alcohol. Why?
A4: Esters react with two equivalents of a Grignard reagent.[11] The first equivalent adds to form a ketone intermediate, which is typically more reactive than the starting ester.[12] This ketone then rapidly reacts with a second equivalent of the Grignard reagent.
-
Insufficient Grignard Reagent: Using only one equivalent of the Grignard reagent will result in a mixture of unreacted ester, the ketone intermediate, and some tertiary alcohol.
-
Poor Temperature Control: If the reaction temperature is too high, side reactions with the ester or the ketone intermediate can occur. Cryogenic temperatures (-40 °C or lower) may be necessary to achieve selective mono-addition to form the ketone.[12]
Solution:
-
Use at least two full equivalents of this compound, based on a titrated concentration, to ensure complete conversion to the tertiary alcohol.
-
Maintain low temperatures during the addition of the ester to the Grignard solution to control the reaction.
Data Presentation
Table 1: Factors Influencing this compound Grignard Yield
| Factor | Condition / Parameter | Expected Outcome on Yield | Rationale & Notes |
| Moisture | Use of non-dried glassware/solvents | Very Low / No Yield | Grignard reagents are strong bases and are rapidly quenched by protic sources like water.[3][8][13] |
| Rigorously dried glassware and anhydrous solvents | High Yield | Prevents quenching of the Grignard reagent.[3][5] | |
| Magnesium Surface | Dull, oxidized magnesium turnings | Poor initiation, Low Yield | An inert magnesium oxide layer prevents reaction with the alkyl halide.[1] |
| Shiny, activated magnesium (crushed, iodine) | Good initiation, High Yield | Exposes fresh magnesium surface for reaction.[5][6] | |
| Solvent | Diethyl Ether | Good Yield | Standard solvent, but lower boiling point (35 °C) can make temperature control difficult.[14] |
| Tetrahydrofuran (THF) | Often Higher Yield | Higher boiling point and better at stabilizing the Grignard reagent complex.[1][5] | |
| Stoichiometry | Untitrated Grignard reagent | Unpredictable / Low Yield | Actual concentration may be much lower than theoretical, leading to incomplete reaction.[4] |
| Titrated Grignard reagent (1.0-1.2 eq.) | Optimized Yield | Ensures complete consumption of the limiting reagent. | |
| Temperature | Addition of substrate at room temperature | Lower Yield | Uncontrolled exotherm can promote side reactions like Wurtz coupling and enolization.[10][15] |
| Addition of substrate at 0 °C or below | Higher Yield | Better control over the reaction rate and minimizes side reactions.[3][4] |
Experimental Protocols
Protocol 1: Titration of this compound using Iodine
This method determines the active Grignard concentration. The reagent reacts with I₂, and the endpoint is the disappearance of the iodine color.
Materials:
-
Iodine (I₂)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried vial with a stir bar and septum
-
1 mL syringes
Procedure:
-
Prepare the Titration Solution: In a flame-dried vial under an inert atmosphere, dissolve ~100 mg of I₂ (accurately weighed) in 1.0 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF.[16] The LiCl helps to keep the resulting magnesium salts soluble.[17]
-
Cool the Solution: Cool the dark brown iodine solution to 0 °C in an ice bath.
-
Titrate: While stirring, add the this compound solution dropwise via a 1 mL syringe.
-
Determine Endpoint: The endpoint is reached when the dark brown/yellow color of the iodine is completely discharged and the solution becomes colorless (or the characteristic gray/brown of the Grignard).[16]
-
Calculate Molarity:
-
Moles of I₂ = (mass of I₂ in g) / (253.8 g/mol )
-
Molarity of Grignard (M) = (Moles of I₂) / (Volume of Grignard added in L)
-
-
Repeat: Perform the titration at least twice and average the results for accuracy.[16]
Protocol 2: General Procedure for Grignard Reaction with a Ketone
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Isobutyl bromide
-
Anhydrous THF
-
Ketone substrate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Flame-dried, three-necked round-bottom flask with reflux condenser, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (e.g., 1.2 equivalents) and a small iodine crystal in the flask. Gently warm the flask with a heat gun until purple iodine vapors are visible. Allow to cool. The magnesium should now appear shinier.
-
Grignard Formation: Add anhydrous THF to the flask. Dissolve isobutyl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium. Initiation is indicated by bubbling and the disappearance of the iodine color.[3] Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.[3] After addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium is consumed.
-
Reaction with Ketone: Cool the newly formed Grignard reagent to 0 °C in an ice bath. Dissolve the ketone (1.0 equivalent relative to the initial isobutyl bromide) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[3]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.[3] This is an exothermic process. Continue adding the solution until all solids have dissolved. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude alcohol product.
Visualizations
Caption: Troubleshooting workflow for low-yield Grignard reactions.
Caption: Key reaction pathways for this compound.
References
- 1. adichemistry.com [adichemistry.com]
- 2. CAS 926-62-5: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. www1.udel.edu [www1.udel.edu]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
how to activate magnesium for isobutylmagnesium bromide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobutylmagnesium bromide, a common Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to initiating the synthesis of this compound?
The main challenge in synthesizing this compound is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2] This layer is formed when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the isobutyl bromide.[2] Successful initiation of the Grignard reaction hinges on the effective removal or disruption of this oxide layer to expose a fresh, reactive magnesium surface.[2]
Q2: What are the visual cues of a successful Grignard reaction initiation?
A successful initiation is typically marked by several observable signs:
-
The disappearance of the characteristic color of a chemical activator, such as the purple or brown color of iodine.[2]
-
Spontaneous boiling of the solvent, particularly with low-boiling point ethers like diethyl ether.[2]
-
The appearance of turbidity or a cloudy grey-brownish color in the reaction mixture.[2]
-
A noticeable increase in temperature due to the exothermic nature of the reaction.[2]
Q3: Why are anhydrous (dry) solvents and glassware critical for this synthesis?
Grignard reagents are highly reactive and will readily react with protic solvents like water and alcohols.[2][3] This reaction, known as quenching, destroys the Grignard reagent and prevents the desired synthesis from occurring.[2] Therefore, it is imperative to use anhydrous solvents and thoroughly dried glassware to ensure a successful reaction.
Q4: My reaction won't start. What are the immediate troubleshooting steps?
If the reaction fails to initiate, consider the following immediate actions:
-
Gentle Heating: Carefully warm the mixture with a heat gun.[4][5] Be cautious, especially with volatile solvents like diethyl ether.
-
Sonication: Place the reaction flask in an ultrasonic bath to help dislodge the oxide layer from the magnesium surface.[1][6]
-
Mechanical Agitation: Use a dry glass stirring rod to gently crush some of the magnesium turnings against the side of the flask to expose a fresh surface.[1][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Reaction fails to initiate | Ineffective removal of the magnesium oxide layer. | Use a chemical activator like iodine or 1,2-dibromoethane (B42909).[1][2] Consider mechanical activation methods such as crushing the magnesium turnings or using an ultrasonic bath.[1][6] |
| Presence of moisture in reagents or glassware. | Ensure all glassware is flame-dried or oven-dried before use.[2] Use freshly distilled, anhydrous solvents. | |
| Poor quality magnesium turnings. | Use fresh, high-quality magnesium turnings. Old or dull-looking magnesium may have a thick, stubborn oxide layer.[7] | |
| Reaction starts but then stops | Insufficient mixing. | Ensure vigorous stirring to maintain contact between the isobutyl bromide and the magnesium surface. |
| Localized high concentration of isobutyl bromide. | Add the isobutyl bromide solution slowly and dropwise to the reaction mixture.[8] | |
| Formation of a white precipitate (Wurtz coupling product) | A side reaction between the newly formed Grignard reagent and unreacted isobutyl bromide. | Maintain a dilute solution of isobutyl bromide by adding it slowly to the magnesium suspension.[7] |
| Darkening or blackening of the reaction mixture | Decomposition of the Grignard reagent, possibly due to prolonged heating. | Avoid excessive or prolonged heating. The reaction is exothermic and often self-sustaining once initiated.[7] |
Data Presentation: Comparison of Common Magnesium Activation Methods
| Activation Method | Activator | Mechanism of Action | Initiation Temperature | Key Observables | Notes |
| Chemical | Iodine (I₂) | Reacts with magnesium at weak points in the oxide layer, creating reactive sites.[2][9] | Room temperature to gentle warming | Disappearance of iodine's purple/brown color.[2] | A small crystal is usually sufficient.[10] |
| Chemical | 1,2-Dibromoethane (DBE) | A highly reactive alkyl halide that readily reacts with magnesium, cleaning the surface.[1][2] | Room temperature | Evolution of ethylene (B1197577) gas (bubbling).[1][2] | The side products are innocuous (ethylene and MgBr₂).[1] |
| Chemical | Diisobutylaluminum hydride (DIBAH) | Activates the magnesium surface and dries the reaction mixture.[11][12] | Can be initiated at or below 20°C.[11][12][13] | Temperature rise.[11][12] | A reliable method for initiating the reaction at lower temperatures.[11][12] |
| Mechanical | Crushing/Stirring | Physically breaks the magnesium oxide layer, exposing fresh metal.[1][6][14] | Dependent on the reactivity of the alkyl halide. | Visual abrasion of the magnesium surface. | Can be done with a glass rod or by dry stirring under an inert atmosphere.[6][14] |
| Physical | Sonication | Uses ultrasonic waves to disrupt the oxide layer on the magnesium surface.[1][6] | Room temperature | Often no immediate visual cue other than reaction initiation. | A non-invasive method that can be very effective.[6] |
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
-
Glassware and Reagent Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under a vacuum or by heating in an oven at >120°C for several hours, followed by cooling under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reaction Setup: To the dried flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine.[10] The flask may be gently warmed.
-
Solvent and Halide Addition: Add a small portion of anhydrous diethyl ether to just cover the magnesium. Then, add a small amount of the isobutyl bromide solution (approximately 5-10% of the total).
-
Observation: Stir the mixture. A successful initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.
-
Continuation: Once the reaction has started, slowly add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, the reaction may be stirred for an additional 30-60 minutes to ensure complete reaction.
Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)
-
Glassware and Reagent Preparation: Follow the same rigorous drying procedures for glassware as in Protocol 1.
-
Reaction Setup: Place the magnesium turnings (1.2 equivalents) and a stir bar in the reaction flask under an inert atmosphere.
-
Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium.
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[2] Observe for bubbling (ethylene gas evolution) which signals activation.
-
Isobutyl Bromide Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of the isobutyl bromide solution.
-
Completion: After the addition is complete, continue stirring the reaction mixture, with gentle heating if necessary, until the magnesium is consumed.
Visualizations
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Caption: The role of activators in exposing the reactive magnesium surface.
References
- 1. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lookchem.com [lookchem.com]
Technical Support Center: Isobutylmagnesium Bromide Reactions with Enolizable Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutylmagnesium bromide and enolizable ketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing side reactions when using this compound with an enolizable ketone?
A1: The primary side reaction is enolization , where the Grignard reagent acts as a base and removes an alpha-proton from the ketone, forming a magnesium enolate. Upon workup, this regenerates the starting ketone, leading to low product yield.[1] Another potential side reaction, particularly with sterically hindered ketones, is reduction , where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.
Q2: Why is enolization a significant problem with this compound?
A2: this compound is a sterically bulky Grignard reagent. This steric hindrance can make it difficult for the reagent to access the electrophilic carbonyl carbon for nucleophilic attack. Consequently, it is more likely to act as a base and abstract a less sterically hindered alpha-proton from the ketone.
Q3: How does reaction temperature affect the outcome of the reaction?
A3: Lower reaction temperatures, typically -78 °C, generally favor the desired 1,2-addition product.[2][3] At higher temperatures, the enolization reaction often becomes more prevalent as it has a higher activation energy.
Q4: What is the role of additives like cerium chloride (CeCl₃) in these reactions?
A4: Anhydrous cerium(III) chloride is a Lewis acid that can be used to promote the nucleophilic addition of Grignard reagents to ketones while suppressing enolization.[2][4][5] It is believed that the organocerium species formed is more nucleophilic and less basic than the corresponding Grignard reagent, thus favoring the desired addition pathway.
Q5: Can the solvent choice impact the ratio of addition to enolization?
A5: Yes, the choice of solvent can influence the reactivity of the Grignard reagent. Tetrahydrofuran (THF) is a common solvent for Grignard reactions. While less common for this specific application, in some cases, less polar solvents might favor aggregation of the Grignard reagent, which can affect its reactivity profile.
Troubleshooting Guides
Issue 1: Low yield of the desired tertiary alcohol and recovery of starting ketone.
-
Possible Cause: Enolization of the ketone by the this compound is the most likely cause.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the addition of the ketone to the Grignard reagent at -78 °C (dry ice/acetone bath). Maintain this temperature for the duration of the addition and for a period afterward before slowly warming the reaction.
-
Use an Additive: The use of anhydrous cerium(III) chloride (CeCl₃) is highly recommended.[2][4][5] Prepare a slurry of anhydrous CeCl₃ in THF, cool it to -78 °C, and then add the Grignard reagent. After stirring, add the ketone solution. This in-situ formation of an organocerium reagent favors 1,2-addition.
-
Reverse Addition: Add the Grignard reagent slowly to a solution of the ketone at low temperature. This can sometimes minimize enolization by keeping the concentration of the Grignard reagent low at any given time.
-
Issue 2: Formation of a significant amount of a reduced alcohol byproduct.
-
Possible Cause: Reduction of the ketone by the Grignard reagent. This occurs when a beta-hydride from the this compound is transferred to the carbonyl carbon.
-
Troubleshooting Steps:
-
Low Temperature: As with enolization, performing the reaction at -78 °C can help to minimize the reduction side reaction.
-
Use of Additives: The addition of CeCl₃ can also help to favor the 1,2-addition pathway over reduction.
-
Issue 3: The Grignard reaction fails to initiate.
-
Possible Cause: The presence of moisture or an oxide layer on the magnesium turnings. Grignard reactions are notoriously sensitive to water.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried). Use anhydrous solvents.
-
Activate the Magnesium: Use a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the surface of the magnesium turnings. The disappearance of the iodine color or the evolution of gas indicates activation.
-
Data Presentation
The following table provides an illustrative summary of how reaction conditions can affect the product distribution in the reaction of this compound with an enolizable ketone (e.g., acetophenone). Note: These are representative values and actual results may vary.
| Condition | 1,2-Addition Product Yield (%) | Enolization (Recovered Ketone, %) | Reference/Rationale |
| Standard (THF, 0 °C to rt) | 30-40 | 50-60 | Steric hindrance of isobutyl group favors enolization at higher temperatures. |
| Low Temperature (THF, -78 °C) | 60-70 | 20-30 | Lower temperature favors the kinetically controlled addition product.[2][3] |
| With Anhydrous CeCl₃ (THF, -78 °C) | >90 | <5 | Formation of a more nucleophilic and less basic organocerium reagent significantly suppresses enolization.[2][4][5] |
Experimental Protocols
Protocol for Minimizing Side Reactions in the Addition of this compound to an Enolizable Ketone using Cerium Chloride
1. Preparation of Anhydrous Cerium(III) Chloride:
- Commercial CeCl₃ heptahydrate must be dehydrated. Place the hydrated salt in a round-bottom flask and heat under vacuum (e.g., with a heat gun) until a fine, free-flowing white powder is obtained. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
2. Reaction Setup:
- Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
- Maintain a positive pressure of inert gas throughout the experiment.
3. Reaction Procedure:
- To the reaction flask, add anhydrous CeCl₃ (1.2 equivalents) and anhydrous THF.
- Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of this compound (1.1 equivalents) in THF to the CeCl₃ slurry via the dropping funnel while maintaining the temperature at -78 °C.
- Stir the mixture at -78 °C for 1-2 hours.
- Prepare a solution of the enolizable ketone (1.0 equivalent) in anhydrous THF.
- Add the ketone solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -75 °C.
- Stir the reaction mixture at -78 °C for an additional 2-3 hours.
- Slowly warm the reaction to 0 °C.
4. Workup:
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization as appropriate.
Visualizations
Caption: Logical diagram of competing reaction pathways.
References
- 1. adichemistry.com [adichemistry.com]
- 2. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocerium reagents. Nucleophilic addition to easily enolizable ketones | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CeCl3·7H2O/NaI-Promoted Stereoselective Aldol Coupling of α,β-Acetylenic Ketones [organic-chemistry.org]
optimizing reaction temperature for isobutylmagnesium bromide addition to ketones
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the addition of isobutylmagnesium bromide to ketones.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the reaction temperature for the addition of this compound to a ketone?
Optimizing the reaction temperature is crucial for maximizing the yield of the desired tertiary alcohol product while minimizing side reactions. Ketones are generally less reactive than aldehydes, and their reactions can be slower, sometimes requiring more stringent conditions. Temperature control is a key parameter to manage the reaction's selectivity and overall success.
Q2: What are the main competing side reactions at elevated temperatures?
Higher temperatures can promote undesirable side reactions that compete with the primary nucleophilic addition. The two most common side reactions with this compound are:
-
Reduction: The Grignard reagent can act as a reducing agent, where a hydride is transferred from the β-carbon of the isobutyl group to the ketone's carbonyl carbon. This process occurs via a cyclic six-membered transition state and results in the formation of a secondary alcohol after workup, rather than the desired tertiary alcohol.[1]
-
Enolization: this compound is a strong base.[1][2] If the ketone has an α-proton, the Grignard reagent can act as a base and deprotonate the ketone to form a magnesium enolate.[1] Upon acidic workup, this simply regenerates the starting ketone, leading to a lower product yield.[1]
Q3: What is the generally recommended temperature range for this reaction?
To suppress side reactions, the addition of the Grignard reagent to the ketone is typically performed at low temperatures. A common starting point is to cool the reaction mixture in an ice-water bath (0 °C).[3] For particularly sensitive substrates or to further minimize side reactions like reduction and enolization, even lower temperatures, such as -78 °C (dry ice/acetone bath), are often employed.[4][5] The optimal temperature will depend on the specific ketone substrate's reactivity and steric hindrance.
Q4: How does steric hindrance affect the optimal reaction temperature?
Increased steric hindrance around the carbonyl group of the ketone or on the Grignard reagent itself can significantly impact the reaction. Highly hindered ketones are more prone to reduction and enolization because the direct nucleophilic attack is slowed down.[1] In such cases, lower temperatures are often necessary to favor the desired 1,2-addition pathway over competing reactions. For example, the reaction of tert-butylmagnesium bromide with cyclohexanone (B45756) gives a very low yield of the addition product primarily due to the Grignard reagent acting as a base.[3]
Troubleshooting Guide
Problem 1: Low or no yield of the desired tertiary alcohol.
A low yield of the tertiary alcohol is a common issue that can stem from several factors. Use the following guide to diagnose the problem.
| Potential Cause | Recommended Solution |
| Poor Quality Grignard Reagent | The Grignard reagent may have been deactivated by exposure to moisture or air.[6][7] Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3][8] Use anhydrous solvents.[8][9] |
| Incorrect Reaction Temperature | If the reaction is run at too high a temperature, side reactions like reduction and enolization may dominate.[1] Try lowering the temperature of the addition, for example, from room temperature to 0 °C or from 0 °C to -78 °C.[10][11] |
| Inefficient Initiation | The Grignard reagent formation itself may have failed. This can be due to a passivating layer of magnesium oxide on the magnesium turnings.[8] Methods to initiate the reaction include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings to expose a fresh surface.[8][12][13] |
| Slow Addition Rate | Adding the ketone solution too quickly to the Grignard reagent can cause localized overheating, promoting side reactions.[14] The ketone should be added dropwise to the stirred Grignard solution, especially while cooling.[3] |
Problem 2: The major product isolated is a secondary alcohol, not the expected tertiary alcohol.
This indicates that reduction has become the dominant reaction pathway.
| Temperature Effect on Reduction vs. Addition | |
| Higher Temperature | Favors the reduction pathway, especially with sterically hindered ketones. |
| Lower Temperature | Favors the desired 1,2-addition pathway.[10] |
Corrective Action: Perform the addition of the ketone to the Grignard reagent at a significantly lower temperature. If the reaction was performed at 0 °C, attempt it at -40 °C or -78 °C.[4][10] This slows down all reaction rates, but often the rate of reduction is decreased more significantly than the rate of addition, thus improving the product ratio.
Problem 3: A significant amount of the starting ketone is recovered after the reaction.
This outcome suggests that enolization is a major competing reaction or the Grignard reagent was not active.
| Potential Cause | Recommended Solution |
| Enolization | The this compound acted as a base instead of a nucleophile. This is more common with sterically hindered ketones.[1] Lowering the reaction temperature can help favor the addition reaction.[15] |
| Inactive Grignard Reagent | If the Grignard reagent was quenched by water or failed to form, no reaction would occur, leading to the recovery of the starting material.[8][13] Verify the quality and concentration of the Grignard reagent before use. |
Experimental Protocols
General Protocol for the Addition of this compound to a Ketone (e.g., Acetone)
-
Glassware and Reagent Preparation:
-
All glassware (a three-neck round-bottom flask, reflux condenser, and addition funnel) must be thoroughly flame-dried under a stream of inert gas (nitrogen or argon) to remove all moisture.[3]
-
Equip the flask with a magnetic stir bar. Top the condenser and addition funnel with drying tubes containing calcium chloride or a nitrogen/argon inlet.[3]
-
Prepare the this compound solution or use a commercially available solution. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents.[9]
-
-
Reaction Procedure:
-
Transfer the this compound solution into the reaction flask via a syringe or cannula under an inert atmosphere.
-
Cool the stirred Grignard solution to the desired temperature (e.g., 0 °C using an ice-water bath).[3]
-
Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous ether or THF and place it in the addition funnel.[3]
-
Add the ketone solution dropwise to the cooled, stirring Grignard reagent over 15-30 minutes. Maintain the internal temperature throughout the addition.[3]
-
After the addition is complete, let the reaction stir at the same temperature for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting ketone.[3]
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.[3]
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[3] This is an exothermic process.
-
Transfer the mixture to a separatory funnel, add more ether if necessary to ensure two distinct layers, and separate the layers.[3]
-
Extract the aqueous layer two more times with ether.[3]
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude tertiary alcohol.
-
Purify the product by distillation or column chromatography as needed.
-
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the competing reaction pathways for the addition of a Grignard reagent to a ketone. Temperature is a critical factor that can influence the outcome.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 6. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 7. CAS 926-62-5: this compound | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. homework.study.com [homework.study.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. researchgate.net [researchgate.net]
effect of solvent choice on isobutylmagnesium bromide reaction rate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutylmagnesium bromide. The following information addresses common issues related to solvent choice and its effect on reaction rates and outcomes.
Troubleshooting Guide & FAQs
Q1: My this compound reaction is difficult to initiate. What role does the solvent play, and how can I resolve this?
A: Difficulty in initiating a Grignard reaction is a common problem, often due to the passivating magnesium oxide layer on the magnesium turnings.[1] The solvent plays a crucial role in the initiation and overall success of the reaction.
-
Solvent's Role: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential as they are non-acidic (aprotic) and solvate the magnesium center, stabilizing the Grignard reagent as it forms.[2][3] This stabilization is critical for the reaction to proceed.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of water will quench the Grignard reagent.[4][5] Ensure all glassware is flame- or oven-dried and solvents are anhydrous.
-
Magnesium Activation: The solvent is the medium for chemical activation. Common activators that can be added to the solvent and magnesium mixture include a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine's brown color or the observation of ethylene (B1197577) bubbles indicates magnesium activation.[2][6]
-
Mechanical Activation: Before adding the solvent, vigorously stirring the magnesium turnings under an inert atmosphere can help break the oxide layer.[1]
-
Consider Solvent Boiling Point: If initiation is sluggish in diethyl ether (b.p. 34.6 °C), switching to a higher boiling point solvent like THF (b.p. 66 °C) can allow for gentle warming to help start the reaction.[6]
-
Q2: I am observing a low yield of my desired product. How can my choice of solvent be the cause?
A: Low yields can be attributed to several factors, with solvent choice being a critical parameter influencing side reactions.
-
Wurtz Coupling: A major side reaction is the coupling of the Grignard reagent with the starting alkyl halide (Wurtz-type coupling), which reduces the yield of the desired product. The choice of solvent can significantly impact the extent of this side reaction. For some Grignard reagents, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to suppress Wurtz coupling compared to THF.[7]
-
Reagent Stability: Grignard reagents can be unstable in some solvents or at higher temperatures, leading to decomposition. While ethereal solvents are generally stabilizing, prolonged reaction times at reflux in any solvent can lead to degradation.[2][4]
-
Protic Impurities: Solvents must be strictly anhydrous. Any protic impurities, such as water or alcohols, will rapidly protonate and destroy the Grignard reagent, leading to a lower yield.[3][8]
Q3: My reaction is proceeding too quickly and is difficult to control. How can the solvent help manage the reaction rate?
A: Grignard reagent formation is often exothermic. The solvent's properties, in conjunction with procedural controls, are key to managing the reaction rate.
-
Heat Dissipation: The solvent helps to dissipate the heat generated during the reaction. A sufficient volume of solvent is necessary to absorb this energy.
-
Boiling Point and Reflux: The boiling point of the solvent provides a natural temperature cap for the reaction when run under reflux. Diethyl ether, with its low boiling point, maintains a cooler reaction temperature compared to THF.[6]
-
Procedural Control: Regardless of the solvent, the addition rate of the isobutyl bromide is the primary means of controlling the reaction rate. The alkyl halide should be added dropwise from an addition funnel to maintain a steady, controllable reflux.[1] If the reaction becomes too vigorous, the addition should be slowed or stopped, and external cooling (e.g., an ice bath) can be applied.[1]
Q4: Are there safer or "greener" solvent alternatives to diethyl ether and THF?
A: Yes, safety and environmental concerns have led to the investigation of alternative solvents.
-
Peroxide Formation: Both diethyl ether and THF are known to form explosive peroxides upon storage.[6]
-
Greener Alternatives: 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered greener alternatives.[6] 2-MeTHF is derived from renewable resources and has a lower tendency to form peroxides.[6][7] Studies have shown that for many Grignard reactions, 2-MeTHF can be a superior or equivalent solvent to THF and Et₂O in terms of yield and reaction profile.[7][9]
Data Presentation: Solvent Effects on Grignard Reaction Yield
The following table summarizes the effect of different solvents on the product yield for a representative Grignard reaction (benzyl chloride with an electrophile). While the substrate is not isobutyl bromide, the data illustrates the significant impact of solvent choice on reaction efficiency and byproduct formation.
| Solvent | Initiator | Product Yield (%) | Key Observations |
| Diethyl Ether (Et₂O) | I₂ | 94% | Excellent yield.[7] |
| Tetrahydrofuran (THF) | I₂ | 27% | Significant amount of Wurtz by-product observed.[7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | I₂ | 90% | Excellent yield with suppressed Wurtz by-product formation.[7][9] |
| Cyclopentyl Methyl Ether (CPME) | DIBAL-H | 45% | Lower yield compared to other ethereal solvents.[7] |
Data adapted from a systematic evaluation of solvents in Grignard reactions.[7]
Experimental Protocols
General Protocol for the Preparation of this compound
This protocol outlines the general steps for preparing a Grignard reagent. The choice of solvent (e.g., anhydrous diethyl ether or THF) should be made based on the desired reaction temperature and substrate reactivity.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Isobutyl bromide (1.0 equivalent)
-
Anhydrous ethereal solvent (e.g., diethyl ether or THF)
-
Initiator (e.g., a single crystal of iodine)
-
Flame-dried, three-necked round-bottom flask
-
Reflux condenser, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Setup: Assemble the flame-dried glassware while hot under a stream of dry inert gas (nitrogen or argon).[1] Place the magnesium turnings in the flask.
-
Initiation: Add a small amount of the anhydrous solvent to just cover the magnesium. Add the initiator (e.g., one crystal of iodine).[1]
-
Alkyl Halide Addition: In the dropping funnel, prepare a solution of isobutyl bromide in the anhydrous solvent. Add a small portion (approx. 10%) of this solution to the magnesium suspension.
-
Reaction Start: The reaction is initiated when the color of the initiator disappears and gentle bubbling or an increase in temperature is observed.[6] Gentle warming may be necessary if the reaction does not start spontaneously.
-
Maintaining the Reaction: Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.[6]
-
Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure all the magnesium has reacted. The resulting dark grey-brown solution is the Grignard reagent.
Mandatory Visualizations
The following diagram illustrates the decision-making process for selecting a suitable solvent for a Grignard reaction involving this compound.
Caption: Logical workflow for Grignard solvent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 4. byjus.com [byjus.com]
- 5. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
preventing hydrolysis of isobutylmagnesium bromide during reaction workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing reaction workups involving isobutylmagnesium bromide, with a primary focus on preventing its hydrolysis.
Troubleshooting Guide: Common Issues During Workup
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Vigorous, uncontrolled reaction upon adding quenching agent. | 1. Quenching agent added too quickly.2. Reaction mixture not sufficiently cooled.3. High concentration of unreacted Grignard reagent. | 1. Add the quenching agent dropwise via an addition funnel.2. Ensure the reaction flask is immersed in an ice-water bath (0°C).3. Use a dilute quenching solution to better control the exotherm. |
| Formation of a thick, un-stirrable white precipitate (emulsion). | 1. Precipitation of magnesium salts (e.g., Mg(OH)₂).2. Insufficient volume of aqueous solution to dissolve salts. | 1. Use a dilute acid (e.g., 1 M HCl) or saturated aqueous NH₄Cl to dissolve the magnesium salts.2. Add more of the aqueous quenching solution and stir vigorously.3. In stubborn cases, filtration through a pad of Celite may be necessary. |
| Low yield of the desired product. | 1. Hydrolysis of this compound by the quenching agent.2. Incomplete reaction with the electrophile. | 1. Ensure the quenching is performed at low temperature (0°C).2. Add the quenching agent slowly to the reaction mixture, not the other way around.3. Confirm reaction completion by TLC or other appropriate methods before workup. |
| Product is acid-sensitive and degrades during workup. | Use of a strong acidic workup for an acid-labile product. | Use a milder quenching agent such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][2] |
| Difficulty separating the organic and aqueous layers. | Formation of an emulsion stabilized by magnesium salts. | 1. Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.2. If the emulsion persists, consider gentle centrifugation if the scale allows. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the hydrolysis of this compound during workup?
A1: this compound is a potent nucleophile and a strong base. If it comes into contact with protic reagents like water before it has fully reacted with the intended electrophile, it will be rapidly quenched through an acid-base reaction. This hydrolysis consumes the Grignard reagent, reducing the yield of your desired product and forming isobutane (B21531) as a byproduct.
Q2: What are the most common quenching agents for Grignard reactions, and how do I choose the right one?
A2: The most common quenching agents are dilute aqueous acids (e.g., 1 M HCl or 1 M H₂SO₄) and saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute Acids: These are effective at protonating the alkoxide intermediate to form the alcohol product and dissolving the magnesium salts (MgBr₂ and Mg(OH)₂) into the aqueous layer.[3][4][5] Magnesium hydroxide (B78521), which is poorly soluble in water, readily dissolves in dilute acids.[3][4][5][6]
-
Saturated Ammonium Chloride: This is a milder, slightly acidic quenching agent and is preferred when the product is sensitive to strong acids.[1][2] Ammonium chloride is effective at dissolving magnesium hydroxide.[7][8][9][10]
Q3: What is the white precipitate that often forms during the workup, and how can I get rid of it?
A3: The white precipitate is typically a mixture of magnesium salts, primarily magnesium hydroxide (Mg(OH)₂) and magnesium bromide (MgBr₂). Magnesium hydroxide is formed when the unreacted Grignard reagent or the magnesium alkoxide intermediate reacts with water. While magnesium bromide is soluble in water, magnesium hydroxide is practically insoluble.[6][11][12] To dissolve this precipitate, a slightly acidic workup is necessary. Both dilute HCl and saturated aqueous NH₄Cl are effective for this purpose.[4][5][7]
Q4: Can I add the reaction mixture to the quenching solution instead of the other way around?
A4: It is strongly recommended to add the quenching solution slowly to the reaction mixture. This ensures that the Grignard reagent is always in excess during the initial phase of the quench, which can help to minimize certain side reactions. More importantly, it allows for better control of the exothermic reaction that occurs upon quenching.
Quantitative Data on Quenching Agent Effectiveness
While specific yields are highly dependent on the exact reaction conditions, the choice of quenching agent is critical for maximizing product isolation and purity. The following table summarizes the key characteristics and effectiveness of common quenching agents.
| Quenching Agent | Typical Concentration | pH of Solution | Effectiveness in Dissolving Mg(OH)₂ | Considerations |
| Dilute Hydrochloric Acid | 1 M | ~1 | Excellent | May cause degradation of acid-sensitive products. |
| Dilute Sulfuric Acid | 1 M | ~1 | Excellent | Similar to HCl, can be too harsh for some products. |
| Saturated Ammonium Chloride | Saturated Aqueous | ~4.5 - 6.0 | Good | Ideal for acid-sensitive products; provides a buffered, mildly acidic environment.[1] |
| Water | - | ~7 | Poor | Not recommended as the primary quenching agent due to the low solubility of Mg(OH)₂, which can lead to emulsions and difficult extractions.[6][11][12] |
Experimental Protocol: Reaction of this compound with Benzaldehyde (B42025)
This protocol details the synthesis of 1-phenyl-3-methyl-1-butanol via the Grignard reaction between this compound and benzaldehyde, followed by a robust workup procedure to prevent hydrolysis of the Grignard reagent.
Materials:
-
Magnesium turnings
-
1-bromo-2-methylpropane (B43306) (isobutyl bromide)
-
Anhydrous diethyl ether or THF
-
Benzaldehyde
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
-
Iodine crystal (as initiator)
Procedure:
-
Preparation of this compound:
-
All glassware must be rigorously dried in an oven overnight and assembled while hot under a nitrogen or argon atmosphere.
-
To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromo-2-methylpropane (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle reflux is observed.
-
Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard solution to 0°C using an ice-water bath.
-
Add a solution of benzaldehyde (0.95 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction Workup:
-
Cool the reaction mixture back down to 0°C in an ice-water bath.
-
Slowly and dropwise, add 1 M HCl to the reaction mixture with vigorous stirring. Continue adding the acid until all the white solids have dissolved and the aqueous layer is clear.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-3-methyl-1-butanol.
-
Visualizations
Caption: Workflow for preventing hydrolysis during Grignard workup.
Caption: Decision logic for choosing a quenching agent.
References
- 1. organic chemistry - What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Magnesium Hydroxide | Mg(OH)2 | CID 73981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Magnesium Hydroxide,Neutralization Agent of Acid Wastewater [magnesium-hydroxide.com]
- 5. quora.com [quora.com]
- 6. Magnesium hydroxide - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. allen.in [allen.in]
- 9. inorganic chemistry - How does ammonium chloride increase the solubility of magnesium hydroxide in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Magnesium hydroxide - Sciencemadness Wiki [sciencemadness.org]
- 12. ck12.org [ck12.org]
dealing with cloudy or black reaction mixtures in Grignard synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common issues during Grignard synthesis, with a specific focus on cloudy or black reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction mixture has turned cloudy. Is this normal?
A grayish or cloudy appearance is often normal and expected during the formation of a Grignard reagent.[1] This turbidity is typically due to the Schlenk equilibrium, where the soluble Grignard reagent (RMgX) is in equilibrium with insoluble dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[1][2] However, excessive cloudiness or the formation of a thick precipitate could indicate issues with solvent quality or the presence of moisture.
Q2: What causes a Grignard reaction to turn black?
A black or dark brown coloration in a Grignard reaction can be a sign of several potential issues:
-
Impurities in Magnesium: The magnesium turnings used may contain impurities that can lead to a dark-colored mixture.[3][4]
-
Side Reactions: Overheating or prolonged reaction times can promote side reactions, leading to the formation of finely divided metal particles or other colored byproducts.[1][3][5] One common side reaction is Wurtz coupling, where the Grignard reagent reacts with the remaining alkyl halide.[1]
-
Decomposition: Grignard reagents can be thermally unstable and may decompose upon prolonged heating, resulting in a black or brown appearance.[1][5]
-
Trace Oxygen: The presence of atmospheric oxygen can lead to the formation of peroxides in ethereal solvents, which can contribute to color changes and side reactions.[6]
Q3: How can I prevent my Grignard reaction from turning black?
To minimize the chances of your reaction mixture turning black, consider the following preventative measures:
-
Use High-Purity Magnesium: Start with fresh, high-quality magnesium turnings.[5]
-
Control the Temperature: The formation of a Grignard reagent is exothermic.[1] Avoid excessive external heating. Once initiated, the reaction should sustain a gentle reflux on its own.[1] If necessary, use a water bath to moderate the temperature.
-
Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium suspension. This helps to control the reaction rate and prevent localized overheating, which can lead to side reactions like Wurtz coupling.[1]
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents.[1][6][7][8][9][10] Trace amounts of water will quench the Grignard reagent and can contribute to undesired side reactions.[1][7]
-
Work Under an Inert Atmosphere: While not always strictly necessary for simple Grignards, using an inert atmosphere of nitrogen or argon can help to exclude moisture and oxygen, leading to a cleaner reaction.[6]
Q4: My Grignard reaction won't start. What should I do?
Failure to initiate is a common problem, often due to a passivating oxide layer on the magnesium surface.[1] Here are several techniques to initiate a stubborn Grignard reaction:
-
Crushing the Magnesium: Use a glass stirring rod to crush some of the magnesium turnings against the side of the flask. This exposes a fresh, unoxidized surface.[7]
-
Adding an Initiator: A small crystal of iodine is a common initiator. The iodine reacts with the magnesium surface, activating it.[5][8][11][12] The disappearance of the brown iodine color is an indication that the reaction has started.[11] 1,2-Dibromoethane can also be used as an activating agent.[5][7]
-
Gentle Heating: Gently warming the flask with a heat gun can sometimes provide the activation energy needed to start the reaction.[1]
-
Sonication: Using an ultrasonic bath can help to clean the magnesium surface and initiate the reaction.[7]
-
Adding a Small Amount of Pre-formed Grignard Reagent: If available, adding a small amount of a previously prepared Grignard solution can help to initiate the new batch.
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions.
| Observation | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Cloudy/Gray Solution | Schlenk equilibrium (normal) | This is typically not a problem. Proceed with the reaction.[1] |
| Presence of trace moisture | Ensure all glassware is oven-dried or flame-dried and that anhydrous solvents are used.[1][6][9] | |
| Black/Dark Brown Solution | Impurities in magnesium | Use high-purity magnesium turnings.[3][4] |
| Overheating/Decomposition | Control the addition rate of the alkyl halide to maintain a gentle reflux. Avoid excessive external heating.[1][5] | |
| Wurtz coupling side reaction | Add the alkyl halide slowly and maintain dilute conditions.[1] | |
| Reaction Fails to Initiate | Magnesium oxide layer | Crush magnesium turnings to expose a fresh surface.[7] |
| Add a crystal of iodine or a small amount of 1,2-dibromoethane.[5][7][11] | ||
| Wet glassware or solvent | Thoroughly dry all equipment and use anhydrous solvents.[1][7] | |
| Low Yield of Product | Incomplete Grignard formation | Titrate the Grignard reagent to determine its actual concentration before use.[13][14][15][16][17] |
| Grignard reagent quenched by moisture | Ensure rigorously anhydrous conditions throughout the reaction.[1][7] | |
| Side reactions (e.g., Wurtz coupling, enolization) | Control reaction temperature and addition rates.[1][12][18] For sterically hindered ketones, consider using an organolithium reagent.[12] |
Experimental Protocols
Protocol 1: Titration of Grignard Reagent using Iodine
This protocol allows for the determination of the molarity of your freshly prepared Grignard reagent.
Materials:
-
Flame-dried 1-dram vial with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
Syringes (1 mL)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Chloride (LiCl)
-
Grignard reagent solution to be titrated
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.[13]
-
To a flame-dried and nitrogen-flushed 1-dram vial, add approximately 100 mg of iodine.[13]
-
Dissolve the iodine in 1.0 mL of the 0.5 M LiCl/THF solution. The solution will be dark brown.[13]
-
Cool the vial to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution dropwise to the stirred iodine solution using a 1 mL syringe.[13]
-
The endpoint is reached when the dark brown color disappears, and the solution becomes colorless or light yellow.[13]
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
-
It is recommended to perform the titration in duplicate or triplicate for accuracy.[13]
Protocol 2: Purification of Solvents for Grignard Reactions
Ensuring the use of anhydrous solvents is critical for successful Grignard synthesis.
Materials:
-
Solvent to be purified (e.g., Diethyl ether, THF)
-
Drying agent (e.g., Sodium metal with benzophenone (B1666685) indicator, activated alumina, or molecular sieves)
-
Distillation apparatus or solvent purification system
-
Inert gas supply (Nitrogen or Argon)
Procedure using Sodium/Benzophenone:
-
Caution: Sodium metal is highly reactive and flammable. This procedure should only be performed by trained personnel in a proper fume hood.
-
Pre-dry the solvent over a less reactive drying agent like anhydrous calcium chloride.
-
Set up a distillation apparatus that has been thoroughly flame-dried and cooled under an inert atmosphere.
-
Add the pre-dried solvent to the distillation flask.
-
Carefully add small pieces of sodium metal to the solvent.
-
Add a small amount of benzophenone. A persistent deep blue or purple color indicates that the solvent is anhydrous and free of oxygen. If the color does not persist, more sodium is needed.
-
Distill the solvent under an inert atmosphere and collect it in a flame-dried flask.
-
The freshly distilled anhydrous solvent should be used immediately or stored under an inert atmosphere over molecular sieves.
Procedure using Molecular Sieves:
-
Activate 3Å or 4Å molecular sieves by heating them in an oven at a high temperature (e.g., >300 °C) under vacuum for several hours.[14]
-
Allow the sieves to cool in a desiccator.
-
Add the activated sieves to the solvent (approximately 5-10% w/v).
-
Allow the solvent to stand over the sieves for at least 24 hours before use.[14] This method is generally safer than using sodium metal.[10]
Visualizations
Caption: A decision tree for troubleshooting cloudy or black Grignard reaction mixtures.
Caption: A workflow for troubleshooting the initiation of a Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemtips.wordpress.com [chemtips.wordpress.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 18. Grignard Reaction [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to Characterizing Isobutylmagnesium Bromide Reaction Products: NMR Spectroscopy vs. Alternatives
For researchers in organic synthesis and drug development, the precise characterization of reaction products is paramount. When employing isobutylmagnesium bromide, a common Grignard reagent, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful tool for structural elucidation and purity assessment. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization method.
Data Presentation: NMR Spectroscopic Data for Typical Reaction Products
To illustrate the utility of NMR in characterizing the products of this compound reactions, the following tables summarize expected ¹H and ¹³C NMR chemical shifts for the products of its reaction with a representative aldehyde (benzaldehyde), ketone (acetone), and ester (ethyl acetate). These reactions yield a secondary alcohol, a tertiary alcohol, and a tertiary alcohol after double addition, respectively.
Table 1: Predicted ¹H NMR Data for Reaction Products of this compound
| Product | Functional Group | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-Phenyl-2-methylpropan-1-ol | Secondary Alcohol | -CH(OH)- | ~4.5 | d | ~6.5 |
| -CH(CH₃)₂ | ~1.9 | m | |||
| -CH(CH ₃)₂ | ~0.9 | d | ~6.7 | ||
| -CH(CH ₃)₂ | ~0.8 | d | ~6.7 | ||
| Ar-H | 7.2-7.4 | m | |||
| -OH | Variable | s (broad) | |||
| 2,3-Dimethylbutan-2-ol | Tertiary Alcohol | -C(OH)(CH₃)₂ | ~1.2 | s | |
| -CH(CH₃)₂ | ~1.8 | m | |||
| -CH(CH ₃)₂ | ~0.9 | d | ~6.8 | ||
| -OH | Variable | s (broad) | |||
| 2-Methylpentan-2-ol | Tertiary Alcohol | -C(OH)(CH₃)₂ | ~1.2 | s | |
| -CH₂CH₃ | ~1.5 | q | ~7.5 | ||
| -CH₂CH ₃ | ~0.9 | t | ~7.5 | ||
| -OH | Variable | s (broad) |
Table 2: Predicted ¹³C NMR Data for Reaction Products of this compound
| Product | Functional Group | Carbon | Chemical Shift (δ, ppm) |
| 1-Phenyl-2-methylpropan-1-ol | Secondary Alcohol | -C H(OH)- | ~78 |
| -C H(CH₃)₂ | ~35 | ||
| -CH(C H₃)₂ | ~19, ~18 | ||
| Ar-C (ipso) | ~144 | ||
| Ar-C | ~128, ~127, ~126 | ||
| 2,3-Dimethylbutan-2-ol | Tertiary Alcohol | -C (OH)(CH₃)₂ | ~72 |
| -C(OH)(C H₃)₂ | ~25 | ||
| -C H(CH₃)₂ | ~36 | ||
| -CH(C H₃)₂ | ~17 | ||
| 2-Methylpentan-2-ol | Tertiary Alcohol | -C (OH)(CH₃)₂ | ~71 |
| -C(OH)(C H₃)₂ | ~29 | ||
| -C H₂CH₃ | ~37 | ||
| -CH₂C H₃ | ~9 |
Experimental Protocols
A crucial aspect of obtaining high-quality NMR data for Grignard reaction products is meticulous sample preparation, especially given their sensitivity to air and moisture.
Experimental Workflow for NMR Characterization
Detailed Protocol for NMR Sample Preparation of an Air-Sensitive Grignard Reaction Product
-
Reaction Quenching: After the Grignard reaction is deemed complete (monitored by TLC or other methods), the reaction mixture is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This protonates the alkoxide product and precipitates the magnesium salts.
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: The organic extract is dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
-
NMR Sample Preparation:
-
Weigh approximately 5-20 mg of the crude product into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). It is crucial to use a dry, high-quality NMR solvent.
-
Ensure the sample is fully dissolved. If necessary, the vial can be gently warmed or sonicated.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely. For highly air-sensitive samples, a J-Young NMR tube, which can be sealed under an inert atmosphere, is recommended.[1]
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For quantitative analysis (qNMR), ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons of interest) to allow for complete relaxation of the nuclei between scans.[2][3]
Comparison with Alternative Characterization Methods
While NMR is a cornerstone technique, other methods provide complementary information. The choice of analytical technique depends on the specific information required.
Logical Flow for Selecting an Analytical Technique
Table 3: Comparison of Analytical Techniques for Characterizing Grignard Reaction Products
| Technique | Principle | Advantages | Disadvantages | Best For |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | - Provides detailed structural information (connectivity, stereochemistry).[4] - Non-destructive. - Quantitative (qNMR) for determining purity and yield.[5] - Can analyze complex mixtures. | - Lower sensitivity compared to MS.[6] - Requires relatively pure samples for unambiguous interpretation. - Higher initial instrument cost. | - Unambiguous structure elucidation. - Determination of isomeric ratios. - Purity assessment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by GC followed by detection and identification by MS based on mass-to-charge ratio. | - High sensitivity and selectivity.[7] - Excellent for separating volatile components in a mixture.[6] - Provides molecular weight and fragmentation patterns for structural clues. | - Destructive technique. - Requires volatile and thermally stable analytes (derivatization may be needed). - Isomers may not be distinguishable by mass spectrum alone. | - Identifying components in a complex mixture. - Detecting trace impurities. - Confirming molecular weight. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | - Fast and simple to perform. - Provides information about the presence of specific functional groups (e.g., -OH, C=O).[4] | - Provides limited structural information. - Not suitable for complex mixture analysis without prior separation. - Can be difficult to interpret spectra of molecules with many functional groups. | - Quick confirmation of the presence or absence of key functional groups. - Monitoring reaction progress (e.g., disappearance of a carbonyl peak). |
Conclusion
For the comprehensive characterization of this compound reaction products, NMR spectroscopy stands out as the most informative single technique , providing detailed structural insights and quantitative data. However, a multi-technique approach is often optimal. GC-MS is invaluable for assessing purity and identifying volatile byproducts , while IR spectroscopy offers a rapid method for confirming the presence of expected functional groups . By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize their synthesized compounds, accelerating the pace of discovery and development.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. emerypharma.com [emerypharma.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. news-medical.net [news-medical.net]
Navigating the Labyrinth of Grignard Reactions: A Comparative Guide to GC-MS Analysis of Isobutylmagnesium Bromide Byproducts
For researchers, scientists, and drug development professionals, the Grignard reaction is a cornerstone of carbon-carbon bond formation. However, the very reactivity that makes isobutylmagnesium bromide a powerful synthetic tool also opens the door to a variety of byproducts that can complicate purification and reduce yields. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of these impurities. This guide provides a comparative overview of GC-MS methodologies for analyzing the byproduct profile of this compound reactions, supported by detailed experimental protocols and logical diagrams.
The utility of this compound in organic synthesis is vast, enabling the creation of complex molecules from simpler precursors.[1] Its role is particularly crucial in the pharmaceutical and fine chemical industries for the synthesis of high-value compounds.[2] However, the Grignard reagent's potent nucleophilicity and basicity can lead to several side reactions. Common byproducts include those arising from Wurtz coupling, elimination reactions, and reactions with atmospheric components. A thorough understanding and accurate analysis of these byproducts are essential for reaction optimization and process control.
Comparative Analysis of GC-MS Methodologies
The successful identification of byproducts in a Grignard reaction mixture by GC-MS hinges on two critical stages: sample preparation and the analytical method itself. Below, we compare two primary approaches: Direct Analysis and Derivatization Analysis.
Table 1: Comparison of GC-MS Sample Preparation and Analysis Methods
| Parameter | Direct Analysis | Derivatization Analysis |
| Principle | Direct injection of the quenched and extracted reaction mixture. | Chemical modification of analytes to improve volatility and thermal stability. |
| Best Suited For | Rapid screening and identification of volatile, thermally stable byproducts. | Analysis of polar or less volatile byproducts (e.g., alcohols). |
| Advantages | - Fast sample preparation- Minimal sample manipulation | - Enhanced peak shape and resolution- Increased sensitivity for certain analytes- Broader range of detectable byproducts |
| Disadvantages | - May not be suitable for polar or thermally labile byproducts- Potential for poor peak shape for some compounds | - Longer sample preparation time- Potential for incomplete derivatization or side reactions- Introduction of derivatizing agent peaks in the chromatogram |
| Typical Analytes | Unreacted isobutyl bromide, isobutane, isobutylene, 2,5-dimethylhexane (B165582). | Alcohols, diols, and other polar compounds formed from reaction with carbonyls or air. |
Experimental Protocols
Accurate and reproducible data depend on meticulous experimental execution. The following protocols provide detailed steps for sample preparation and GC-MS analysis.
Protocol 1: Sample Quenching and Preparation for GC-MS Analysis
This protocol is a prerequisite for both direct and derivatization analysis.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and dropwise, add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) with vigorous stirring to quench the reaction.[3] The use of dilute hydrochloric acid can also be effective and may prevent the formation of emulsions.[3]
-
Continue adding the quenching solution until the evolution of gas ceases and any solids have dissolved.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and collect the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
-
Sample Preparation for Injection:
-
Filter the dried organic extract to remove the drying agent.
-
For direct analysis, dilute an aliquot of the organic extract with the extraction solvent to a final concentration of approximately 1 mg/mL in a GC autosampler vial.[4]
-
For derivatization analysis, proceed to Protocol 2.
-
Protocol 2: Derivatization of Polar Byproducts (Silylation)
This protocol is for the analysis of hydroxyl-containing byproducts.
-
Sample Preparation:
-
Evaporate a known volume of the dried organic extract from Protocol 1 to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (B92270) or acetonitrile (B52724) to the dried residue.[5]
-
-
Silylation Reaction:
Protocol 3: GC-MS Analysis
The following are suggested GC-MS parameters. Optimization may be required based on the specific instrumentation and the expected byproducts.
Table 2: Suggested GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 7890B GC coupled to a 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Oven Temperature Program | - Initial temperature: 40 °C, hold for 5 minutes- Ramp: 10 °C/min to 280 °C- Hold: 5 minutes at 280 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 500 amu |
Byproduct Formation and Identification
A key aspect of analyzing Grignard reaction byproducts is understanding their origins. The following diagram illustrates the logical relationships between the starting materials and the common byproducts.
Caption: Logical flow of common byproduct formation from this compound.
Identification of Key Byproducts:
-
2,5-Dimethylhexane: This is a classic example of a Wurtz coupling byproduct, formed by the reaction of the Grignard reagent with unreacted isobutyl bromide.[6][7]
-
Isobutane: The high basicity of the Grignard reagent leads to its rapid protonation by any protic species, most commonly trace water in the solvent or from the atmosphere, to form isobutane.[8]
-
Isobutylene: This can be formed via β-hydride elimination from the Grignard reagent itself, a process that can be more prevalent with sterically hindered Grignard reagents.
-
Isobutanol: Reaction of the Grignard reagent with atmospheric oxygen, particularly during handling or workup, can lead to the formation of the corresponding alkoxide, which upon protonation yields isobutanol.
The following diagram illustrates a typical experimental workflow for the GC-MS analysis of these byproducts.
Caption: A typical experimental workflow for GC-MS analysis of Grignard reaction byproducts.
By employing these systematic GC-MS methodologies, researchers can gain a clear and comprehensive understanding of the byproduct profile in their this compound reactions. This knowledge is invaluable for optimizing reaction conditions to favor the desired product, simplifying downstream purification processes, and ultimately accelerating the development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Question: How to prepare 2,5-dimethylhexane by Wurtz reaction? Explain t.. [askfilo.com]
- 7. Identify the compound that gives 2,5-dimethylhexane by reacting with sodi.. [askfilo.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Isobutylmagnesium Bromide and n-Butylmagnesium Bromide Reactivity
For researchers, scientists, and drug development professionals, the nuanced differences in the reactivity of organometallic reagents are of paramount importance in the synthesis of complex molecules. This guide provides an in-depth comparison of two commonly utilized Grignard reagents: isobutylmagnesium bromide and n-butylmagnesium bromide. The selection between these two reagents can significantly influence reaction kinetics, product yields, and stereochemical outcomes. This comparison is grounded in fundamental principles of organic chemistry and supported by established experimental methodologies.
Core Reactivity Principles: Steric Hindrance as the Deciding Factor
The reactivity of Grignard reagents (R-MgX) is predominantly governed by two main factors: the electronic effect of the alkyl group and steric hindrance.[1] For simple alkyl Grignard reagents like this compound and n-butylmagnesium bromide, the electronic effects are similar. Therefore, the primary differentiating factor in their reactivity is steric hindrance.[1]
n-Butylmagnesium bromide features a linear alkyl chain, which presents minimal steric bulk.[1] This linear structure allows for easier access to the electrophilic center of a substrate, generally leading to faster reaction rates.
This compound , conversely, possesses a branched alkyl structure with a methyl group at the β-position relative to the magnesium-bearing carbon. This branching increases the steric bulk around the nucleophilic carbon atom.[1] Consequently, this compound is expected to exhibit lower reactivity, particularly in reactions with sterically hindered electrophiles.[1]
Quantitative Reactivity Comparison
| Parameter | This compound | n-Butylmagnesium Bromide | Rationale |
| Relative Reaction Rate | Slower | Faster | The linear structure of the n-butyl group allows for a less hindered approach to the electrophile compared to the branched isobutyl group.[1] |
| Product Yield (with unhindered electrophiles) | High | High | With small, unhindered electrophiles, both reagents are expected to give high yields. |
| Product Yield (with sterically hindered electrophiles) | Lower | Higher | The increased steric bulk of the isobutyl group will significantly lower the yield when reacting with a sterically demanding electrophile.[1] |
| Basicity | Slightly Higher | Slightly Lower | The electron-donating effect of the additional methyl group in the isobutyl structure may slightly increase its basicity, potentially leading to more side reactions like enolization with certain carbonyl compounds. |
Experimental Protocols
To empirically determine the reactivity differences, a standardized experimental setup is crucial. Below are detailed protocols for the synthesis of the Grignard reagents and a subsequent comparative reaction with a model electrophile.
Synthesis of Grignard Reagents
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
1-Bromobutane (for n-butylmagnesium bromide)
-
1-Bromo-2-methylpropane (for this compound)
-
Iodine crystal (as an initiator)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous solvent (diethyl ether or THF) to cover the magnesium.
-
In the dropping funnel, prepare a solution of the corresponding alkyl bromide (1.0 equivalent) in the anhydrous solvent.
-
Add a small crystal of iodine to the magnesium suspension to initiate the reaction.[2]
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the alkyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The concentration of the prepared Grignard reagent should be determined by titration before use.
Comparative Reaction with Benzophenone (B1666685)
Materials:
-
Prepared solutions of this compound and n-butylmagnesium bromide of known concentration
-
Benzophenone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flasks, magnetic stirrers
Procedure:
-
In two separate, dry round-bottom flasks under a nitrogen atmosphere, dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool both flasks to 0 °C in an ice bath.
-
To one flask, add the this compound solution (1.1 equivalents) dropwise with stirring. To the other flask, add the n-butylmagnesium bromide solution (1.1 equivalents) dropwise with stirring.
-
Monitor the progress of both reactions over time by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is deemed complete (or after a set time for comparison), quench both reactions by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield of the corresponding alcohol product (1,1-diphenyl-2-methyl-1-propanol for the isobutyl reagent and 1,1-diphenyl-1-pentanol for the n-butyl reagent).
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the comparative reactivity study.
Caption: Workflow for comparing the reactivity of n-butylmagnesium bromide and this compound.
Conclusion
References
A Comparative Guide to Isobutylmagnesium Bromide and Isobutyllithium in Conjugate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
The conjugate addition, or Michael reaction, is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of nucleophile is critical to the success of these reactions, particularly in terms of regioselectivity and yield. This guide provides an objective comparison of two common organometallic reagents, isobutylmagnesium bromide (a Grignard reagent) and isobutyllithium (B1630937) (an organolithium reagent), for their application in conjugate addition reactions to α,β-unsaturated carbonyl compounds.
Executive Summary
The performance of this compound and isobutyllithium in conjugate addition reactions is fundamentally dictated by their inherent reactivity and the reaction conditions, most notably the presence or absence of a copper catalyst.
-
This compound (Grignard Reagent) : In the absence of a catalyst, this compound often yields a mixture of 1,2- and 1,4-addition products, with the ratio being highly dependent on the substrate and reaction conditions. However, in the presence of a catalytic amount of a copper(I) salt, it can be a highly effective reagent for conjugate addition, delivering the 1,4-adduct in high yield.
-
Isobutyllithium (Organolithium Reagent) : As a more reactive organometallic species, isobutyllithium strongly favors 1,2-addition to the carbonyl group under uncatalyzed conditions. To achieve conjugate addition, it is standard practice to convert isobutyllithium into a lithium diisobutylcuprate (a Gilman reagent) by reacting it with a copper(I) salt. This "tamed" organocuprate reagent then selectively delivers the isobutyl group to the β-position of the α,β-unsaturated system.
This guide will delve into the experimental data supporting these principles, provide detailed reaction protocols, and illustrate the mechanistic pathways.
Performance Comparison: Quantitative Data
The following table summarizes the typical performance of this compound and isobutyllithium in conjugate addition to a representative α,β-unsaturated ketone, 3-methylcyclohex-2-enone.
| Reagent | Catalyst | Addition Type | Product | Yield of 1,4-Adduct (%) | Reference(s) |
| This compound | None | Mixture (1,2 & 1,4) | Mixture | Variable, often low | [1] |
| This compound | Cu(I) salt (cat.) | 1,4 (Conjugate) | 3-isobutyl-3-methylcyclohexan-1-one | 91 | |
| Isobutyllithium | None | 1,2 | 1-isobutyl-3-methylcyclohex-2-en-1-ol | ~0 | [2] |
| Isobutyllithium (as Li(i-Bu)₂Cu) | Cu(I) salt (stoich.) | 1,4 (Conjugate) | 3-isobutyl-3-methylcyclohexan-1-one | High (typically >85) | [1] |
Reaction Mechanisms and Experimental Workflows
The choice of reagent and the use of a copper catalyst fundamentally alter the reaction pathway, as illustrated below.
Caption: Reaction pathways for this compound and isobutyllithium.
The following diagram illustrates a typical experimental workflow for a copper-catalyzed conjugate addition reaction.
Caption: A generalized workflow for copper-catalyzed conjugate additions.
Experimental Protocols
The following are representative experimental protocols for the conjugate addition of this compound and the in-situ formation and reaction of lithium diisobutylcuprate.
Protocol 1: Copper-Catalyzed Conjugate Addition of this compound
Materials:
-
3-methylcyclohex-2-enone
-
This compound (solution in a suitable solvent, e.g., THF)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous MgSO₄)
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with copper(I) iodide (typically 1-5 mol%).
-
Anhydrous THF is added, and the suspension is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
The this compound solution (typically 1.1-1.5 equivalents) is added dropwise to the stirred suspension.
-
The mixture is stirred for a short period (e.g., 15-30 minutes) to allow for the formation of the active copper species.
-
A solution of 3-methylcyclohex-2-enone (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture.
-
The reaction is stirred at the same temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-isobutyl-3-methylcyclohexan-1-one.
Protocol 2: Conjugate Addition of Lithium Diisobutylcuprate (Gilman Reagent)
Materials:
-
3-methylcyclohex-2-enone
-
Isobutyllithium (solution in a suitable solvent, e.g., hexanes)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous MgSO₄)
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with copper(I) iodide (0.5 equivalents).
-
Anhydrous THF is added, and the suspension is cooled to a low temperature (e.g., -78 °C).
-
Isobutyllithium solution (1.0 equivalent) is added dropwise to the stirred suspension. The formation of the lithium diisobutylcuprate is often indicated by a color change.
-
The mixture is stirred at low temperature for a period to ensure complete formation of the Gilman reagent (e.g., 30 minutes).
-
A solution of 3-methylcyclohex-2-enone (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture, maintaining the low temperature.
-
The reaction is stirred at the same temperature until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the 3-isobutyl-3-methylcyclohexan-1-one.
Conclusion
Both this compound and isobutyllithium can be effectively utilized for the conjugate addition of an isobutyl group to α,β-unsaturated carbonyl compounds. The key to achieving high yields and selectivity for 1,4-addition is the use of a copper(I) catalyst.
-
For This compound , a catalytic amount of a copper(I) salt is generally sufficient to promote the desired conjugate addition.
-
For isobutyllithium , a stoichiometric amount of a copper(I) salt is typically required to pre-form the less reactive and more selective lithium diisobutylcuprate (Gilman reagent).
The choice between these two reagents may depend on factors such as the specific substrate, desired reaction conditions, and the availability and cost of the reagents. For many applications, the copper-catalyzed Grignard reaction offers a more atom-economical and convenient approach. However, for sensitive substrates or when precise control over reactivity is paramount, the use of a pre-formed Gilman reagent from isobutyllithium may be advantageous.
References
- 1. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Product Structure Following Reaction with Isobutylmagnesium Bromide
For professionals in chemical research and drug development, the precise formation of carbon-carbon bonds is a cornerstone of molecular synthesis. Grignard reagents, such as isobutylmagnesium bromide, are powerful tools for this purpose. However, ensuring the integrity of the resulting product structure is paramount. This guide provides a comparative analysis of this compound against other organometallic reagents, supported by experimental data for product validation, and detailed protocols to ensure reproducible results.
Comparative Analysis of Organometallic Reagents for Isobutyl Group Addition to Benzaldehyde (B42025)
The choice of an organometallic reagent can significantly impact the yield and selectivity of a reaction. Below is a comparison of this compound with other common reagents for the addition of an isobutyl group to benzaldehyde.
| Reagent | Formula | Typical Reaction Conditions | Product (2-methyl-1-phenylpropan-1-ol) Yield | Key Characteristics |
| This compound | (CH₃)₂CHCH₂MgBr | Diethyl ether or THF, 0°C to room temperature | ~85-95% | Good balance of reactivity and selectivity; sensitive to moisture and protic solvents. |
| Isobutyllithium | (CH₃)₂CHCH₂Li | Hexane or pentane, typically at low temperatures (-78°C) | >90% | More reactive and basic than Grignard reagents, leading to faster reactions but potentially more side reactions.[1] Less tolerant of certain functional groups. |
| Diisobutylzinc | [(CH₃)₂CHCH₂]₂Zn | Toluene or THF, often with a catalyst, room temperature | ~80-90% | Less reactive than Grignard reagents, offering higher chemoselectivity.[2][3] Tolerant of a wider range of functional groups.[3] |
| Lithium Diisobutylcuprate | [(CH₃)₂CHCH₂]₂CuLi | THF, typically at low temperatures (-78°C to 0°C) | Variable (lower for 1,2-addition to aldehydes) | Primarily used for 1,4-conjugate addition to α,β-unsaturated carbonyls, rather than 1,2-addition to aldehydes.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-1-phenylpropan-1-ol (B1582631) using this compound
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
Procedure:
-
Preparation of this compound: In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from a dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. The remaining isobutyl bromide solution is then added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Benzaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica (B1680970) gel.
Protocol 2: Validation of 2-methyl-1-phenylpropan-1-ol Structure
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
2. Mass Spectrometry (MS):
-
Obtain a mass spectrum of the product, typically using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the molecular ion peak and analyze the fragmentation pattern.
3. Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the product (as a liquid film or in a suitable solvent).
-
Identify characteristic absorption bands for the functional groups present.
Data Presentation: Spectroscopic Characterization of 2-methyl-1-phenylpropan-1-ol
The following tables summarize the expected spectroscopic data for the product of the reaction between this compound and benzaldehyde.
Table 1: ¹H NMR Data for 2-methyl-1-phenylpropan-1-ol in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | m | 5H | Aromatic protons |
| ~4.3 | d | 1H | CH-OH |
| ~2.0 | m | 1H | CH(CH₃)₂ |
| ~1.8 | d | 1H | OH |
| ~0.9 | d | 3H | CH₃ |
| ~0.7 | d | 3H | CH₃ |
Table 2: ¹³C NMR Data for 2-methyl-1-phenylpropan-1-ol in CDCl₃ [6]
| Chemical Shift (δ) ppm | Assignment |
| ~143 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~80 | CH-OH |
| ~35 | CH(CH₃)₂ |
| ~19 | CH₃ |
| ~18 | CH₃ |
Table 3: Key Mass Spectrometry Fragments for 2-methyl-1-phenylpropan-1-ol [7]
| m/z | Interpretation |
| 150 | Molecular Ion [M]⁺ |
| 132 | [M - H₂O]⁺ |
| 107 | [M - C₃H₇]⁺ |
| 79 | [C₆H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Table 4: Key Infrared Absorption Bands for 2-methyl-1-phenylpropan-1-ol
| Wavenumber (cm⁻¹) | Description |
| ~3350 (broad) | O-H stretch |
| ~3030 | Aromatic C-H stretch |
| ~2960 | Aliphatic C-H stretch |
| ~1050 | C-O stretch |
Visualizations
Caption: Reaction pathway for the synthesis of 2-methyl-1-phenylpropan-1-ol.
Caption: Experimental workflow for the purification and validation of the reaction product.
References
- 1. spectrabase.com [spectrabase.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Sciencemadness Discussion Board - OrganoZinc compounds as an alternative to OrganoMagnesium compounds? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Ch18: Organocopper reagents [chem.ucalgary.ca]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]
quantitative analysis of product purity from an isobutylmagnesium bromide reaction
This guide provides a quantitative comparison of product purity obtained from the reaction of isobutylmagnesium bromide with acetone (B3395972) against an alternative method using an organolithium reagent. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of these common synthetic routes. The following sections detail the experimental protocols, present comparative purity data, and illustrate the workflows and chemical pathways involved.
Introduction to Synthetic Routes
The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry. A classic and widely used method is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a ketone or aldehyde. In this guide, we examine the reaction of this compound with acetone. As an alternative, organolithium reagents offer higher reactivity, which can be advantageous but may also lead to different impurity profiles. We compare the Grignard route with the use of isopropyllithium (B161069) for the synthesis of the same target molecule, 2,3-dimethyl-2-butanol (B1346969).
Experimental Protocols
This protocol outlines the synthesis of 2,3-dimethyl-2-butanol via the Grignard reaction.
-
Reagents: Magnesium turnings, isobutyl bromide, anhydrous diethyl ether, acetone, saturated aqueous ammonium (B1175870) chloride (NH₄Cl), anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
An oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with magnesium turnings under a nitrogen atmosphere.
-
A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent, this compound. The reaction is typically initiated with a crystal of iodine if necessary.
-
Once the Grignard reagent formation is complete, the solution is cooled to 0 °C in an ice bath.
-
A solution of acetone in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation.
-
This protocol describes the synthesis using a more reactive organolithium reagent.
-
Reagents: Isopropyl bromide, n-butyllithium, anhydrous diethyl ether, acetone, deionized water, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
An oven-dried, three-neck round-bottom flask is charged with a solution of n-butyllithium in hexanes under a nitrogen atmosphere and cooled to -78 °C.
-
A solution of isopropyl bromide in anhydrous diethyl ether is added dropwise to form isopropyllithium.
-
After stirring for 30 minutes at -78 °C, a solution of acetone in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at -78 °C for one hour and then allowed to slowly warm to room temperature.
-
The reaction is carefully quenched with deionized water.
-
The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed via rotary evaporation.
-
The crude product is purified by fractional distillation.
-
Product purity for both methods is determined using Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Instrumentation: Agilent 7890B GC system with FID.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Sample Preparation: 10 µL of the purified product is diluted in 990 µL of dichloromethane. 1 µL of this solution is injected.
-
Quantification: Purity is determined by the area percent method, where the peak area of the product is expressed as a percentage of the total area of all observed peaks.
Quantitative Data Comparison
The following table summarizes the typical yield and purity data obtained from the two synthetic methods, as determined by Gas Chromatography.
| Parameter | Method A: Grignard Reaction | Method B: Organolithium Reaction |
| Target Product | 2,3-dimethyl-2-butanol | 2,3-dimethyl-2-butanol |
| Isolated Yield (%) | 75 - 85% | 80 - 90% |
| Product Purity (GC Area %) | 98.5% | 99.2% |
| Major Impurity | Unreacted Isobutyl Bromide | Wurtz Coupling Product (2,3-Dimethylbutane) |
| Impurity Profile (GC Area %) | ~1.0% | ~0.5% |
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflows and the underlying chemical logic for the Grignard reaction.
Caption: Workflow for the synthesis of 2,3-dimethyl-2-butanol via the Grignard reaction.
A Comparative Analysis of Steric Hindrance: Isobutylmagnesium Bromide vs. Tert-butylmagnesium Bromide
In the realm of organic synthesis, Grignard reagents are indispensable tools for carbon-carbon bond formation. The choice of the Grignard reagent is critical as its structure, particularly the steric bulk of the alkyl group, profoundly influences its reactivity and the accessibility of the nucleophilic carbon. This guide provides a detailed comparison of the steric hindrance associated with isobutylmagnesium bromide and tert-butylmagnesium bromide, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Steric Bulk
The fundamental difference in the steric hindrance of this compound and tert-butylmagnesium bromide arises from the arrangement of the alkyl groups attached to the magnesium-bearing carbon. This compound is a primary Grignard reagent, with the magnesium atom bonded to a primary carbon. In contrast, tert-butylmagnesium bromide is a tertiary Grignard reagent, where the magnesium is attached to a tertiary carbon. This structural variance leads to a significantly more crowded environment around the nucleophilic carbon in tert-butylmagnesium bromide.
Quantitative Comparison of Reactivity
The disparate steric profiles of these two Grignard reagents translate directly into their reactivity in nucleophilic addition reactions. Experimental data consistently demonstrates that the increased steric bulk of the tert-butyl group significantly impedes its ability to approach and react with electrophilic centers compared to the less hindered isobutyl group.
A study by Tuulmets et al. provides a direct quantitative comparison of the reaction rates of various alkylmagnesium chlorides with silane (B1218182) electrophiles. While the study uses chlorides instead of bromides, the relative steric effects of the alkyl groups remain comparable. The data clearly illustrates the lower reactivity of the tert-butyl Grignard reagent.
| Grignard Reagent (RMgCl) | Electrophile | Rate Constant (k × 10⁵, s⁻¹) in Diethyl Ether at 20°C |
| Isobutylmagnesium Chloride | Methylvinyldichlorosilane | 2.83 |
| Tert-butylmagnesium Chloride | Methylvinyldichlorosilane | 0.03 |
| Isobutylmagnesium Chloride | Tetraethoxysilane | 180 |
| Tert-butylmagnesium Chloride | Tetraethoxysilane | 1.1 |
| Data sourced from Tuulmets, A., Panov, D., & Nguyen, B. T. (2006). Steric Effects of Alkylmagnesium Chlorides in the Grignard Reaction with Silanes. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(12), 2807-2816.[1] |
The data unequivocally shows that isobutylmagnesium chloride reacts significantly faster than tert-butylmagnesium chloride with both electrophiles, highlighting the pronounced steric hindrance of the tert-butyl group.
Further qualitative evidence of the extreme steric hindrance of tert-butylmagnesium bromide is its reaction with cyclohexanone, which yields only about 1% of the expected addition product. This demonstrates that even with a relatively unhindered ketone, the steric bulk of the tert-butyl group can effectively prevent the reaction from proceeding.
Experimental Protocols
The following is a generalized experimental protocol for a comparative study of the reactivity of this compound and tert-butylmagnesium bromide with a model electrophile, such as benzophenone (B1666685).
Objective: To compare the reaction yields of the nucleophilic addition of this compound and tert-butylmagnesium bromide to benzophenone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Isobutyl bromide
-
Tert-butyl bromide
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for Grignard reactions (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Part A: Preparation of Grignard Reagents
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
In the dropping funnel, place the corresponding alkyl bromide (isobutyl bromide or tert-butyl bromide, 1.0 equivalent) dissolved in anhydrous diethyl ether.
-
Initiate the reaction by adding a small portion of the alkyl bromide solution to the magnesium turnings. If the reaction does not start, a small crystal of iodine can be added as an initiator.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Benzophenone
-
In a separate flame-dried flask under an inert atmosphere, dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the benzophenone solution in an ice bath.
-
Slowly add the prepared Grignard reagent (this compound or tert-butylmagnesium bromide, 1.1 equivalents) to the benzophenone solution via a cannula or dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Part C: Work-up and Product Isolation
-
Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Determine the yield and characterize the product by spectroscopic methods (e.g., NMR, IR).
The yields of the respective tertiary alcohols obtained from the reactions with this compound and tert-butylmagnesium bromide can then be directly compared to assess the impact of steric hindrance.
Conclusion
The steric hindrance of a Grignard reagent is a critical factor that dictates its reactivity. Tert-butylmagnesium bromide, as a tertiary Grignard reagent, exhibits significantly greater steric bulk compared to the primary this compound. This increased steric hindrance leads to a marked decrease in reaction rates and, in many cases, lower product yields, particularly when reacting with sterically demanding electrophiles. For syntheses requiring a bulky nucleophile where high reactivity is not essential, tert-butylmagnesium bromide may be a suitable choice. However, in most applications where efficient nucleophilic addition is desired, the less sterically encumbered this compound will be the more effective reagent. Researchers should carefully consider the steric demands of both the Grignard reagent and the electrophile to optimize reaction conditions and achieve the desired synthetic outcome.
References
literature review of isobutylmagnesium bromide applications and limitations
For researchers, scientists, and drug development professionals, the selection of the appropriate Grignard reagent is paramount for the successful synthesis of target molecules. Isobutylmagnesium bromide, a branched-chain Grignard reagent, offers a unique reactivity profile that can be both advantageous and limiting depending on the desired transformation. This guide provides an objective comparison of this compound with other common alternatives, supported by experimental data and detailed protocols to aid in your synthetic strategy.
Performance Comparison of Grignard Reagents
The steric bulk of the isobutyl group in this compound significantly influences its reactivity compared to linear or more hindered Grignard reagents. This is quantitatively demonstrated by comparing the reaction rates of various alkylmagnesium chlorides with tetraethoxysilane. The data clearly shows that increasing steric hindrance of the alkyl group decreases the reaction rate.[1]
| Grignard Reagent (RMgCl) | Alkyl Group (R) | Relative Rate Constant (k x 10⁵, s⁻¹) |
| Ethylmagnesium chloride | Ethyl | 1700 |
| n-Butylmagnesium chloride | n-Butyl | 700 |
| Isobutylmagnesium chloride | Isobutyl | 180 |
| Isopropylmagnesium chloride | Isopropyl | 6.5 |
| sec-Butylmagnesium chloride | sec-Butyl | 2.5 |
| tert-Butylmagnesium chloride | tert-Butyl | 0.05 |
Table 1: Comparison of reaction rates of various Grignard reagents with tetraethoxysilane in diethyl ether at 20°C. The data illustrates the impact of steric hindrance on reactivity.[1]
Organolithium reagents are generally more reactive than their Grignard counterparts due to the greater polarity of the carbon-lithium bond.[2] This enhanced reactivity can be beneficial for reactions with sterically hindered ketones or less reactive esters.
| Organometallic Reagent | Substrate (Ester) | Product | Yield (%) |
| n-Butyllithium | Methyl benzoate | 1,1-diphenyl-1-pentanol | 98 |
| Isopropyllithium | Methyl benzoate | 2-methyl-1,1-diphenyl-1-propanol | 86 |
| Phenylmagnesium bromide | Ethyl acetate (B1210297) | 1,1-diphenylethanol | Not specified |
Applications of this compound
This compound is a versatile reagent primarily used for the formation of carbon-carbon bonds through nucleophilic addition to carbonyl compounds and other electrophiles. Its key applications include:
-
Synthesis of Alcohols: It readily reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively.[3]
-
Alkylation of Esters: Two equivalents of this compound can react with esters to form tertiary alcohols where two isobutyl groups are introduced.[4]
-
Fine Chemical and Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of complex organic molecules, including fine chemicals, agrochemicals, and pharmaceutical intermediates.
Limitations and Alternative Reagents
The primary limitation of this compound stems from its steric hindrance. This can lead to several challenges and side reactions:
-
Reduced Reactivity: As shown in Table 1, its reactivity is lower than that of linear Grignard reagents like n-butylmagnesium bromide, which can result in slower reactions or the need for harsher conditions.[1][5]
-
Steric Hindrance with Bulky Substrates: When reacting with sterically hindered ketones, the nucleophilic addition can be significantly impeded. In extreme cases, such as the reaction of tert-butylmagnesium bromide with cyclohexanone, the yield of the addition product can be as low as 1%.[6][7] While this compound is less hindered than tert-butylmagnesium bromide, similar steric challenges can arise.
-
Side Reactions:
-
Reduction: With sterically hindered ketones, this compound can act as a reducing agent, transferring a hydride from its β-carbon to the carbonyl carbon. This results in the formation of a secondary alcohol from the ketone and isobutylene (B52900) from the Grignard reagent, rather than the desired tertiary alcohol.
-
Enolization: The basic nature of the Grignard reagent can lead to the deprotonation of α-hydrogens in carbonyl compounds, forming an enolate. This is particularly prevalent with sterically hindered ketones and results in the recovery of the starting ketone upon workup.[6][7]
-
Alternative Reagents:
-
Less Hindered Grignard Reagents (e.g., n-butylmagnesium bromide): For reactions where steric hindrance is a concern, a linear Grignard reagent may provide higher yields of the desired addition product.[5]
-
Organolithium Reagents (e.g., n-butyllithium): These reagents are more nucleophilic and generally less sterically demanding than Grignard reagents, making them a good alternative for reactions with hindered electrophiles.[2]
Experimental Protocols
Synthesis of 2-methyl-4-phenyl-2-butanol (B93477) via Grignard Reaction
This protocol details the synthesis of a tertiary alcohol using a Grignard reagent and a ketone.[8]
Materials:
-
Benzylacetone (B32356) (1.00 mL, 6.68 mmol)
-
Methylmagnesium chloride (3.0 M in THF, 3.34 mL, 10.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (33 mL)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate (AcOEt)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of benzylacetone (1.00 mL, 6.68 mmol) in anhydrous THF (33 mL) at 0 °C under an inert atmosphere, add a 3.0 M THF solution of methylmagnesium chloride (3.34 mL, 10.0 mmol).
-
Stir the mixture at 0 °C for 10 minutes.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica-gel column chromatography (Hexane/AcOEt = 4/1) to yield 2-methyl-4-phenyl-2-butanol as a colorless oil (786 mg, 4.79 mmol, 72% yield).[8]
Visualizing Reaction Pathways and Workflows
Caption: A generalized workflow for the synthesis of a tertiary alcohol using a Grignard reagent.
Caption: Comparison of reaction pathways for less vs. more sterically hindered Grignard reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch15: RLi or RMgX with Esters to 3o alcohol [chem.ucalgary.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Isobutylmagnesium Bromide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive reagents like Isobutylmagnesium Bromide, a common Grignard reagent, are paramount. Adherence to proper disposal protocols is critical to mitigate risks such as fire, explosion, and chemical burns, ensuring a safe laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe quenching and disposal of this compound.
Immediate Safety and Handling Precautions
This compound is highly reactive with water and other protic solvents, and its disposal must be conducted with extreme care. The primary method for its safe disposal is through a controlled process called "quenching," which deactivates the reagent.
Key Hazards:
-
High Reactivity: Reacts violently with water, acids, and other compounds with active hydrogens.
-
Flammability: Typically supplied in flammable ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
-
Exothermic Reaction: The quenching process is highly exothermic and can lead to boiling and splashing if not properly controlled.
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Appropriate chemical-resistant gloves.
All procedures should be performed in a certified chemical fume hood with the sash positioned as low as possible. It is also crucial to have a Class D fire extinguisher (for combustible metals) or a standard dry powder (ABC) extinguisher readily available. Do NOT use water or carbon dioxide (CO₂) extinguishers on Grignard reagent fires .
Quantitative Parameters for Quenching Agents
While exact quantitative data for quenching can vary based on the scale and concentration of the this compound, the following table summarizes key parameters for common quenching agents. It is crucial to always use a significant excess of the quenching agent to ensure complete deactivation of the Grignard reagent.
| Quenching Agent | Concentration/Form | Temperature | Key Considerations |
| Isopropanol (B130326) | Anhydrous | 0 °C (Ice Bath) | Preferred for initial, less vigorous quenching.[1] |
| Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl) | Saturated Solution | 0 °C (Ice Bath) | A mild quenching agent, often preferred when the reaction mixture contains acid-sensitive functional groups.[2] It helps to dissolve magnesium salts. |
| 10% Sulfuric Acid (H₂SO₄) | 10% Aqueous Solution | 0 °C (Ice Bath) | A more vigorous quenching agent, typically used after initial quenching with a less reactive substance like water or an alcohol.[3] |
| Water (H₂O) | Deionized | 0 °C (Ice Bath) | Can be very vigorous and should be used with extreme caution, especially with concentrated Grignard reagents.[3] |
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe quenching and disposal of residual this compound.
Materials:
-
Residual this compound solution
-
Anhydrous isopropanol
-
Saturated aqueous ammonium chloride solution
-
1M Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄)
-
Anhydrous ether or THF (for dilution if necessary)
-
Large beaker or flask for the quenched waste
-
Dropping funnel
-
Stir plate and stir bar
-
Ice bath
Procedure:
Step 1: Preparation and Cooling
-
Ensure all necessary PPE is worn and the procedure is conducted in a chemical fume hood.
-
If the residual this compound solution is concentrated, dilute it with an equal volume of anhydrous ether or THF to better manage the heat generated during quenching.
-
Place the flask containing the this compound solution in an ice bath and begin stirring. Allow the solution to cool to 0 °C.[4]
Step 2: Initial Quenching with Isopropanol
-
Slowly add anhydrous isopropanol dropwise to the cooled Grignard solution using a dropping funnel.[1]
-
Maintain vigorous stirring and a slow addition rate to control the exothermic reaction.
-
Continue adding isopropanol until the bubbling and fuming subside, indicating that the bulk of the reactive Grignard reagent has been consumed.
Step 3: Secondary Quenching with Saturated Aqueous Ammonium Chloride
-
Once the initial vigorous reaction with isopropanol has ceased, begin the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[2]
-
Continue to cool the reaction mixture in the ice bath and stir vigorously.
-
The addition of the aqueous solution will quench any remaining Grignard reagent and help to dissolve the magnesium salts that have precipitated.
Step 4: Acidification and Final Neutralization
-
After the addition of the ammonium chloride solution is complete and the reaction is no longer exothermic, slowly add 1M HCl or 10% H₂SO₄ to dissolve any remaining solids and ensure the solution is slightly acidic.[3]
-
Be cautious as the addition of acid can also be exothermic.
Step 5: Waste Segregation and Disposal
-
The resulting mixture will likely form two layers: an organic layer (containing the solvent and isobutane) and an aqueous layer (containing magnesium salts).
-
Separate the two layers using a separatory funnel.
-
The organic layer should be collected as flammable organic waste.
-
The aqueous layer should be neutralized to a pH between 6 and 8 with a base such as sodium bicarbonate.
-
For small quantities, the neutralized aqueous solution containing magnesium salts can often be disposed of down the drain with copious amounts of water, provided it complies with local regulations.[5][6] For larger quantities, it should be collected as aqueous waste.[5] Always consult your institution's specific guidelines for aqueous waste disposal.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
